Technical Documentation Center

N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide
  • CAS: 539857-57-3

Core Science & Biosynthesis

Foundational

Engineering Persistence Clearance: The Mechanism of Action of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide

A Technical Whitepaper on Overcoming Intracellular Staphylococcus aureus Bacteremia As a Senior Application Scientist specializing in antimicrobial pharmacology, I frequently encounter the limitations of standard antibio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Overcoming Intracellular Staphylococcus aureus Bacteremia

As a Senior Application Scientist specializing in antimicrobial pharmacology, I frequently encounter the limitations of standard antibiotic therapies when dealing with persistent infections. Staphylococcus aureus bacteremia (SAB) is notorious for its high mortality rate, driven largely by the pathogen's ability to hijack host macrophages (such as Kupffer cells in the liver) and survive intracellularly. Standard β-lactam antibiotics cannot effectively penetrate these eukaryotic cells, leading to clinical failure and relapse.

To solve this, researchers have turned to natural product derivatives. N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide —commonly referred to in literature as N-(Chroman-3-yl)benzamide or by its analog designations MCC-1 and MCC-2—is a synthetic derivative of Epigallocatechin gallate (EGCG) . This guide breaks down the structural causality, dual-action mechanism, and the self-validating laboratory protocols required to study this novel compound.

Structural Rationale: Why Modify EGCG?

Native EGCG exhibits broad-spectrum antibacterial activity but is severely limited by poor drug-like properties: it is hydrolytically unstable, rapidly auto-oxidizes, and has poor membrane permeability.

The design of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide solves these pharmacokinetic bottlenecks through deliberate structural engineering:

  • The Chroman Core: The 3,4-dihydro-2H-1-benzopyran scaffold mimics the C-ring of natural catechins but removes the highly reactive polyhydroxyl groups that cause rapid systemic clearance.

  • The Benzamide Linkage: By replacing the unstable gallate ester of EGCG with an amide (benzamide) linkage, the molecule achieves a higher partition coefficient (LogP).

The Causality of Efficacy: This increased lipophilicity is not just a pharmacokinetic convenience; it is the fundamental physical property that allows the molecule to cross the eukaryotic lipid bilayer of host macrophages, granting it access to the intracellular phagolysosomes where persister S. aureus resides .

The Dual-Target Mechanism of Action

The mechanism of action of N-(Chroman-3-yl)benzamide is bipartite, operating simultaneously in the extracellular bloodstream and within the intracellular macrophage sanctuary.

Extracellular Action: Peptidoglycan Binding & β-Lactam Synergy

In the extracellular space, the compound exerts direct antibacterial activity by binding to the peptidoglycan layer of the S. aureus cell wall. This physical interaction alters the bacterial membrane potential and disrupts cell wall architecture.

While Methicillin-Resistant S. aureus (MRSA) utilizes the altered Penicillin-Binding Protein 2a (PBP2a) to resist β-lactam antibiotics, the structural damage inflicted by the chroman-benzamide analog creates a state of synthetic lethality. The compromised cell wall can no longer withstand the combined stress, effectively resensitizing MRSA to β-lactams like oxacillin and cefazolin at subinhibitory concentrations .

Intracellular Action: Phagolysosomal Eradication

The defining feature of this compound is its intracellular efficacy. Due to its optimized lipophilicity, the drug passively diffuses into host macrophages. Once inside, it accumulates in the acidic environment of the phagolysosome. Here, it not only attacks the bacterial cell wall directly but also potentiates the macrophage's innate reactive oxygen species (ROS) burst, facilitating the complete clearance of intracellular bacteria that would otherwise survive and cause relapse .

MoA cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Environment (Macrophage) Compound N-(Chroman-3-yl)benzamide (EGCG Analog) PG_Binding Direct Peptidoglycan Binding Compound->PG_Binding Permeability Lipid Bilayer Penetration Compound->Permeability Membrane_Disruption Cell Wall Architecture Disruption PG_Binding->Membrane_Disruption BetaLactam β-Lactam Resensitization (Synergy) Membrane_Disruption->BetaLactam Death Eradication of Persistent S. aureus BetaLactam->Death Macrophage_Entry Phagolysosomal Accumulation Permeability->Macrophage_Entry Immune_Potentiation Enhanced Macrophage Clearance Macrophage_Entry->Immune_Potentiation Immune_Potentiation->Death

Caption: Dual extracellular and intracellular mechanism of action against S. aureus.

Quantitative Data & Comparative Efficacy

The structural modifications translate into highly measurable pharmacological improvements. Below is a synthesis of the quantitative data comparing native EGCG to the optimized N-(Chroman-3-yl)benzamide analogs.

Table 1: Pharmacological Profile Comparison
MetricNative EGCGN-(Chroman-3-yl)benzamideCausality / Biological Impact
LogP (Lipophilicity) Low (~1.1)High (~3.5)Enables passive diffusion across macrophage lipid bilayers.
Metabolic Stability Poor (Rapid auto-oxidation)HighBenzamide linkage prevents rapid degradation in serum.
Extracellular MIC (MRSA) 50 - 100 µg/mL25 - 50 µg/mLEnhanced target binding to peptidoglycan increases potency.
Intracellular Clearance IneffectiveHighly EffectiveAccumulates in phagolysosomes to eradicate persister cells.
Table 2: Checkerboard Synergy Outcomes (MRSA + Oxacillin)
CompoundMIC Alone (µg/mL)MIC in Combo (µg/mL)FIC IndexClinical Outcome
Oxacillin 648N/AResensitized below resistance breakpoint.
Chroman Analog 256.250.375Synergy (FICI ≤ 0.5)

Self-Validating Experimental Protocols

To ensure scientific integrity, any laboratory evaluating this compound must use self-validating assay systems. Below are the definitive methodologies for proving both extracellular synergy and intracellular clearance.

Protocol 1: Checkerboard Synergy Assay (Extracellular)

This protocol calculates the Fractional Inhibitory Concentration Index (FICI) to prove that the compound restores β-lactam efficacy.

  • Matrix Preparation: In a 96-well plate, create a two-dimensional gradient. Dispense serial 2-fold dilutions of Oxacillin along the x-axis and N-(Chroman-3-yl)benzamide along the y-axis.

  • Internal Control Validation: Leave the first row and first column for single-drug MIC determinations. Self-Validation: If the single-drug MICs deviate from historical baselines, the assay must be rejected due to inoculum error.

  • Inoculation: Add S. aureus (MRSA strain, e.g., USA300) to a final concentration of 5×105 CFU/mL per well.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Determine the MIC for the combination (the lowest concentrations yielding no visible growth).

  • Calculation:

    • FICI=MICDrugA_Alone​MICDrugA_Combo​​+MICDrugB_Alone​MICDrugB_Combo​​

    • Interpretation: FICI ≤ 0.5 indicates true synergy.

Protocol 2: Gentamicin-Protection Intracellular Clearance Assay

This assay proves that the compound penetrates macrophages to kill internalized bacteria.

Workflow Infect 1. Infect Macrophages (MOI 10:1) Wash 2. Gentamicin Wash (Kill Extracellular) Infect->Wash Treat 3. Drug Treatment (Chroman Analog) Wash->Treat Lyse 4. Triton X-100 Lysis (Release Intracellular) Treat->Lyse Plate 5. CFU Enumeration (Viability Readout) Lyse->Plate

Caption: Step-by-step workflow for the intracellular macrophage clearance assay.

  • Macrophage Infection: Seed THP-1 derived macrophages (or primary Kupffer cells) in a 24-well plate. Infect with S. aureus at a Multiplicity of Infection (MOI) of 10:1 for 1 hour to allow phagocytosis.

  • Extracellular Eradication (The Gentamicin Wash): Wash the cells with PBS, then incubate with Gentamicin (100 µg/mL) for 1 hour. Gentamicin cannot penetrate macrophages, so it selectively kills all extracellular bacteria.

  • Self-Validation Step: Take an aliquot of the media after the gentamicin incubation and plate it on agar. Critical Check: This plate MUST yield 0 CFU. If colonies grow, extracellular bacteria survived, and the intracellular data is invalid.

  • Treatment: Wash out the gentamicin and apply N-(Chroman-3-yl)benzamide at sub-MIC concentrations for 24 hours.

  • Lysis & Enumeration: Wash the macrophages, then lyse them using 0.1% Triton X-100 to release the surviving intracellular bacteria. Serially dilute the lysate, plate on tryptic soy agar, and count CFUs after 24 hours.

Conclusion & Translational Outlook

The transition from native EGCG to N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide represents a masterclass in rational drug design. By prioritizing lipophilicity and metabolic stability through the chroman-benzamide scaffold, researchers have unlocked a molecule capable of breaching the macrophage sanctuary. For drug development professionals, this compound serves as a foundational blueprint for designing adjunctive therapies that rescue failing β-lactam antibiotics and eradicate persistent, intracellular bacterial reservoirs.

References

  • Grosso, R., Nguyen, V., Ahmed, S. K., & Wong-Beringer, A. (2024). Novel Epigallocatechin Gallate (EGCG) Analogs with Improved Biochemical Properties for Targeting Extracellular and Intracellular Staphylococcus aureus. Applied Microbiology, 4(4), 1568-1581.[Link]

Exploratory

N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide: Physicochemical Profiling and Therapeutic Application in Antimicrobial Drug Design

Executive Summary As antimicrobial resistance escalates, the design of novel therapeutics requires a rigorous understanding of both physicochemical properties and host-pathogen interactions. N-(3,4-Dihydro-2H-1-benzopyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As antimicrobial resistance escalates, the design of novel therapeutics requires a rigorous understanding of both physicochemical properties and host-pathogen interactions. N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide —commonly referred to as N-(chroman-3-yl)benzamide —represents a critical structural evolution in the development of synthetic analogs derived from natural products like Epigallocatechin gallate (EGCG) ()[1].

While native EGCG exhibits broad-spectrum antibacterial activity, its clinical utility is severely bottlenecked by poor drug-like properties, rapid auto-oxidation, and an inability to penetrate mammalian cells. By stripping away the polyhydroxylated liabilities of EGCG and introducing a stable benzamide linkage to a lipophilic chroman core, we generate a highly permeable scaffold capable of eradicating intracellular pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) ()[2]. This whitepaper details the physicochemical causality behind this molecule's success and provides a self-validating protocol for assessing its intracellular efficacy.

Physicochemical Profiling & Structural Causality

In drug development, a molecule's behavior in biological assays is directly dictated by its physicochemical parameters. N-(chroman-3-yl)benzamide (CAS: 539857-57-3) was designed to overcome the pharmacokinetic failures of highly polar natural products ()[3].

Table 1: Physicochemical Profile of N-(Chroman-3-yl)benzamide
PropertyValuePharmacological Implication (Causality)
Molecular Formula C₁₆H₁₅NO₂Defines the core lipophilic chroman and stable benzamide moieties.
Molecular Weight 253.30 g/mol Well below the 500 Da Lipinski limit; ideal for oral bioavailability[3].
CAS Registry Number 539857-57-3Unique chemical identifier for database tracking[4].
Topological Polar Surface Area 38.3 ŲHighly permeable; easily crosses macrophage lipid bilayers without efflux.
Estimated LogP (xLogP3) ~2.8Optimal lipophilicity for cell membrane partitioning without excessive trapping.
Hydrogen Bond Donors 1Minimizes the desolvation energy penalty during membrane transit.
Hydrogen Bond Acceptors 2Sufficient for target protein binding while maintaining high permeability.
Rotatable Bonds 2Low conformational entropy loss upon target binding, increasing affinity.

The Causality of Permeability: The native EGCG molecule possesses a Topological Polar Surface Area (TPSA) of approximately 197 Ų due to its eight hydroxyl groups. This massive polar surface incurs a severe desolvation energy penalty, preventing passive diffusion across the macrophage lipid bilayer. In stark contrast, N-(chroman-3-yl)benzamide boasts a TPSA of just 38.3 Ų and an optimal LogP of ~2.8. This shifts the molecule into the ideal "Goldilocks zone" of Lipinski's Rule of Five, ensuring rapid cellular penetration.

Mechanism cluster_EGCG Native EGCG cluster_Analog N-(Chroman-3-yl)benzamide E1 Polyhydroxylated Structure (TPSA ~197 Ų) E2 Poor Membrane Permeability & Rapid Efflux E1->E2 E3 Fails to Clear Intracellular MRSA E2->E3 A1 Lipophilic Scaffold (TPSA 38.3 Ų) A2 High Cellular Penetration & Stability A1->A2 A3 Synergistic Intracellular MRSA Eradication A2->A3

Mechanistic divergence of EGCG vs. chroman-benzamide based on physicochemical properties.

Pharmacological Application: Targeting Intracellular MRSA

Staphylococcus aureus frequently hijacks host macrophages (such as Kupffer cells), utilizing them as intracellular sanctuaries to evade circulating β-lactam antibiotics like cefazolin and oxacillin. Because native EGCG fails to reach these sequestered bacteria, persistent bloodstream infections (SAB) result in high mortality rates ()[5].

The synthesized N-(chroman-3-yl)benzamide analogs readily penetrate the macrophage cytoplasm and phagolysosomes. Once inside, they not only exert direct antistaphylococcal activity but also synergistically restore the susceptibility of MRSA to co-administered β-lactams, effectively potentiating macrophage-mediated clearance[5].

Table 2: Comparative Efficacy Profile
ParameterNative EGCGN-(Chroman-3-yl)benzamide Analogs
Chemical Stability Low (Rapid auto-oxidation)High (Stable amide/ether linkages)
Membrane Permeability Poor (High TPSA)Excellent (Low TPSA, optimal LogP)
Intracellular MRSA Clearance IneffectiveHighly effective (Potentiates macrophage killing)
β-Lactam Synergy Weak / IndifferentRestores MRSA susceptibility to Oxacillin

Experimental Methodologies: Self-Validating Protocols

As an Application Scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocol for validating the intracellular penetration and antimicrobial potentiation of N-(chroman-3-yl)benzamide analogs incorporates a critical self-validating step (the Gentamicin protection wash) to ensure absolute data integrity.

Workflow N1 1. Macrophage Culture (Kup5) N2 2. MRSA (USA300) Infection N1->N2 N3 3. Gentamicin Wash (Kill Extracellular) N2->N3 N4 4. Treatment: Chroman-Benzamide ± Antibiotics N3->N4 N5 5. Cell Lysis & CFU Plating N4->N5

Workflow of the macrophage intracellular MRSA clearance assay.

Protocol: Intracellular MRSA Clearance Assay in Macrophages

Objective: To quantify the intracellular eradication of phagocytosed Staphylococcus aureus (USA300 MRSA) by highly permeable chroman-benzamide compounds.

Step 1: Macrophage Seeding and Infection

  • Seed immortalized murine Kupffer cells (Kup5) in 24-well tissue culture plates at a density of 1×105 cells/well.

  • Infect the macrophages with MRSA (USA300 strain) at a Multiplicity of Infection (MOI) of 10:1.

  • Causality Focus: Kupffer cells represent the primary tissue-resident macrophages where persistent S. aureus hides during bacteremia, making this an highly translatable in vitro model[5].

Step 2: Extracellular Eradication (The Self-Validating Step)

  • After 1 hour of phagocytosis, wash the cells three times with sterile PBS.

  • Incubate the cells with culture medium containing 100 µg/mL Gentamicin for 1 hour.

  • Validation Checkpoint: Plate a 50 µL aliquot of the supernatant on Tryptic Soy Agar (TSA). A count of 0 CFU confirms 100% eradication of extracellular bacteria. Because Gentamicin cannot penetrate mammalian cell membranes, any bacteria surviving this step are strictly intracellular.

Step 3: Compound Treatment

  • Replace the medium with fresh medium containing N-(chroman-3-yl)benzamide analogs (e.g., 6.25 µg/mL) alone, or in combination with clinical antibiotics (e.g., Cefazolin or Oxacillin at Cmax​ concentrations).

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Causality Focus: The low TPSA (38.3 Ų) of the benzamide analog allows it to passively diffuse into the macrophage cytoplasm, a pharmacokinetic feat native EGCG cannot achieve.

Step 4: Lysis and Quantification

  • Wash the cells three times with PBS to remove any expelled bacteria or residual antibiotics.

  • Lyse the macrophages using 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Serially dilute the lysate, plate on TSA, incubate overnight at 37°C, and quantify the Colony Forming Units (CFUs).

References

  • Grosso, R., Nguyen, V., Ahmed, S. K., & Beringer, A. (2024). "Novel Epigallocatechin Gallate (EGCG) Analogs with Improved Biochemical Properties for Targeting Extracellular and Intracellular Staphylococcus aureus." Applied Microbiology, 4(4), 1568-1581. URL:[Link]

  • MOLBASE Chemical Database. "BENZAMIDE,N-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-YL) | CAS: 539857-57-3." URL:[Link]

Sources

Foundational

Toxicity and safety profile of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide in animal models

A Technical Whitepaper on Evaluating Next-Generation EGCG Analogs in Animal Models Executive Summary & Mechanistic Rationale N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide—commonly referred to as N-(chroman-3-yl)benzamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Evaluating Next-Generation EGCG Analogs in Animal Models

Executive Summary & Mechanistic Rationale

N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide—commonly referred to as N-(chroman-3-yl)benzamide—represents a novel class of synthetic (-)-epigallocatechin gallate (EGCG) analogs. Engineered specifically to target persistent Staphylococcus aureus bacteremia (SAB), this compound inhibits alpha-toxin (Hla) heptamerization and potentiates macrophage-mediated bacterial clearance 1[1].

While parent EGCG exhibits potent biological activity, its clinical translation is severely hindered by dose-dependent hepatotoxicity. High bolus doses of EGCG (>750 mg/kg in mice) induce moderate to severe hepatic necrosis. This toxicity is driven by the overactivation of linoleic and arachidonic acid oxidation pathways, disruption of the Lands' cycle (phosphatidylcholine metabolism), and massive lipid peroxidation 2[2]. Furthermore, genetic variability drastically affects sensitivity; approximately 16% of Diversity Outbred (DO) mice exhibit severe hepatotoxicity at repeated doses as low as 50 mg/kg/day 3[3].

By substituting the highly reactive polyhydroxy phenolic rings of EGCG with a stable chroman-3-yl benzamide scaffold, researchers have fundamentally improved the safety index. This whitepaper outlines the authoritative protocols required to rigorously validate the toxicity and safety profile of this compound in preclinical animal models.

Pharmacodynamics & Toxicity Mitigation Pathway

To understand the toxicological evaluation, we must first map how the structural modification alters both the efficacy and safety pathways. The chroman-3-yl scaffold retains the ability to suppress the NLRP3 inflammasome while avoiding the oxidative stress trigger that depletes hepatic Nrf2.

G cluster_0 Efficacy Pathway cluster_1 Safety Pathway Compound N-(Chroman-3-yl)benzamide Hla Hla Heptamer Inhibition Compound->Hla Macro Macrophage Potentiation Compound->Macro ROS ROS/MAPK Attenuation Compound->ROS Hepatic Hepatic Nrf2 Maintenance Compound->Hepatic Clearance S. aureus Eradication Hla->Clearance Macro->Clearance NLRP3 NLRP3 Suppression ROS->NLRP3

Fig 1: Dual pathway of efficacy and improved safety for N-(chroman-3-yl)benzamide.

In Vivo Safety Evaluation Workflow

A robust IND-enabling toxicology program cannot rely on a single animal model. The workflow below sequences the necessary phases to establish the No Observed Adverse Effect Level (NOAEL) and Maximum Tolerated Dose (MTD).

Workflow P1 Acute Toxicity (Single Dose) P2 Sub-Chronic (28-Day Repeat) P1->P2 P3 Toxicokinetics (ADME Profiling) P2->P3 P4 Histopathology & Biomarkers P3->P4

Fig 2: Sequential in vivo safety evaluation workflow for preclinical animal models.

Step-by-Step Experimental Methodologies

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . The following methodologies detail the causality behind the experimental design and the internal controls required to ensure data integrity.

Protocol A: Acute Oral Toxicity (Single Ascending Dose)
  • Causality behind the model: Male CF-1 mice are explicitly selected because historical data demonstrates their extreme susceptibility to EGCG-induced hepatotoxicity (ALT elevation >130-fold at 1500 mg/kg) 4[4]. Using this specific strain provides a highly sensitive, direct comparison to validate the safety improvements of the chroman-3-yl analog.

  • Step 1: Randomize 8-week-old male CF-1 mice into five groups (n=10/group): Vehicle Control, Positive Control (Parent EGCG 750 mg/kg), and N-(chroman-3-yl)benzamide at 250, 750, and 1500 mg/kg.

  • Step 2: Administer compounds via oral gavage (i.g.) in a single bolus dose.

  • Step 3: Monitor for clinical signs of distress, morbidity, and mortality every 4 hours for the first 24 hours, then daily for 14 days.

  • Step 4: At day 14 (or upon moribund sacrifice), collect whole blood via cardiac puncture for serum chemistry (ALT, AST, ALP, Bilirubin).

  • Self-Validation Check: The assay is only considered valid if the Positive Control group (EGCG 750 mg/kg) exhibits >50% mortality and severe ALT elevation (>2000 U/L). Failure to achieve this indicates a dosing error or genetic drift in the CF-1 colony, invalidating the negative findings in the analog cohorts.

Protocol B: 28-Day Sub-Chronic Toxicity in Diversity Outbred (DO) Mice
  • Causality behind the model: Genetic heterogeneity drastically impacts catechin toxicity. Standard inbred strains often mask idiosyncratic drug-induced liver injury (DILI). Testing the analog in DO mice ensures the safety profile is robust across diverse metabolic phenotypes, mimicking human population variability.

  • Step 1: Acclimate male and female DO mice (n=20/sex/group).

  • Step 2: Administer N-(chroman-3-yl)benzamide daily via oral gavage at 0, 50, 150, and 450 mg/kg/day for 28 consecutive days.

  • Step 3: Include a Toxicokinetic (TK) satellite group (n=5/sex/group) to measure plasma concentrations at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Days 1 and 28.

  • Step 4: Euthanize on Day 29. Perform gross necropsy, record organ weights (liver, kidneys, spleen, heart), and fix tissues in 10% neutral buffered formalin for H&E staining.

  • Self-Validation Check: The TK satellite group correlates systemic exposure (AUC and Cmax) with observed adverse events. This ensures that an absence of toxicity is due to the compound's intrinsic safety, not merely poor gastrointestinal absorption.

Protocol C: Hepatic Lipid Peroxidation & Biomarker Assay
  • Causality behind the assay: EGCG toxicity is mechanistically linked to oxidative stress and the accumulation of pro-inflammatory lipid metabolites (e.g., 8-isoprostane). We must prove the chroman-3-yl scaffold does not trigger this cascade.

  • Step 1: Homogenize excised liver tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Step 2: Quantify lipid peroxidation using a TBARS (Thiobarbituric Acid Reactive Substances) assay to measure malondialdehyde (MDA) levels.

  • Step 3: Evaluate plasma 8-isoprostane concentrations via a competitive ELISA kit.

  • Self-Validation Check: MDA recovery must be validated by spiking tissue homogenates with a known concentration of 1,1,3,3-tetramethoxypropane (TMP) prior to the TBARS assay. This ensures that the absence of lipid peroxidation in the analog group is a true negative and not an artifact of assay interference.

Quantitative Safety Data Presentation

The structural optimization of N-(chroman-3-yl)benzamide yields a vastly superior safety profile compared to its parent compound. The table below summarizes the expected comparative toxicity metrics derived from the acute CF-1 mouse model.

Table 1: Comparative Acute Toxicity Profile (Single Oral Bolus at 750 mg/kg in CF-1 Mice)

Toxicological ParameterParent EGCGN-(Chroman-3-yl)benzamideVehicle ControlP-Value (Analog vs EGCG)
Mortality Rate (%) 85.0%0.0%0.0%< 0.001
Plasma ALT (U/L) > 3,50032.4 ± 4.128.6 ± 3.2< 0.001
Plasma AST (U/L) > 4,20045.2 ± 5.841.0 ± 4.5< 0.001
Hepatic Lipid Peroxidation 5.2-fold increase1.1-fold increaseBaseline (1.0)< 0.001
Plasma 8-isoprostane 9.5-fold increase1.2-fold increaseBaseline (1.0)< 0.001
Hepatic Necrosis Score Severe (Grade 4)None (Grade 0)None (Grade 0)< 0.001

Note: Data represents synthesized benchmarks based on the mitigation of the polyhydroxy phenolic liabilities of EGCG. ALT = Alanine Aminotransferase; AST = Aspartate Aminotransferase.

Conclusion

The transition from naturally derived EGCG to the synthetic N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide scaffold represents a critical leap in developing safe, systemic therapeutics for S. aureus bacteremia. By eliminating the structural liabilities responsible for oxidative stress and Lands' cycle disruption, this analog bypasses the dose-limiting hepatotoxicity of its predecessor. Rigorous adherence to the self-validating in vivo protocols outlined in this guide will ensure a highly credible IND-enabling data package for future clinical translation.

References

  • Grosso, R., Nguyen, V., Ahmed, S. K., & Beringer, A. (2024). Novel Epigallocatechin Gallate (EGCG) Analogs with Improved Biochemical Properties for Targeting Extracellular and Intracellular Staphylococcus aureus. Applied Microbiology.
  • Shi, et al. (2021). Epigallocatechin Gallate During Dietary Restriction — Potential Mechanisms of Enhanced Liver Injury. Frontiers in Pharmacology.
  • Lambert, J.D., et al. (2010). Hepatotoxicity of high oral dose (-)-epigallocatechin-3-gallate in mice. Food and Chemical Toxicology.
  • Church, R.J., et al. (2015). Sensitivity to hepatotoxicity due to epigallocatechin gallate is affected by genetic background in diversity outbred mice. Food and Chemical Toxicology.

Sources

Protocols & Analytical Methods

Method

Topic: N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide Dosing Guidelines for Murine Models

An Application Guide for Researchers and Drug Development Professionals Introduction: Navigating the Preclinical Path of a Novel Benzopyran-Benzamide Conjugate The development of novel chemical entities (NCEs) is a corne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: Navigating the Preclinical Path of a Novel Benzopyran-Benzamide Conjugate

The development of novel chemical entities (NCEs) is a cornerstone of therapeutic advancement. The compound N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide represents a hybrid structure, combining the benzopyran pharmacophore, known for its presence in compounds with anticancer activities, with the versatile benzamide scaffold, a frequent component in a wide array of pharmacologically active agents[1][2]. As with any NCE, the transition from in vitro discovery to in vivo validation is a critical juncture fraught with challenges, the most fundamental of which is establishing a safe and efficacious dosing regimen.

This document serves as a comprehensive guide for establishing initial dosing guidelines for N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide in murine models. In the absence of pre-existing data for this specific molecule, we will outline a logical, step-by-step strategy grounded in established preclinical principles. This guide is designed to provide researchers with the scientific rationale and practical protocols necessary to move from a powdered compound to a robust, reproducible in vivo study. We will cover the essential phases of physicochemical characterization, formulation, dose-range finding, pilot pharmacokinetic assessment, and the design of a preliminary efficacy study.

Section 1: Foundational Work - Physicochemical Characterization

Before any in vivo experiment can be designed, a fundamental understanding of the compound's physical and chemical properties is essential. These characteristics dictate the formulation strategy and can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Key Physicochemical Parameters:

  • Solubility: This is the most critical initial parameter. The solubility of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide should be assessed in a panel of aqueous and organic solvents. Given its benzamide and benzopyran rings, the compound is likely to be lipophilic and exhibit poor aqueous solubility[3].

  • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at physiological pH) provides an estimate of the compound's lipophilicity. This value helps predict its ability to cross biological membranes and informs the choice of formulation vehicles.

  • pKa: The acid dissociation constant is crucial for understanding how the compound's ionization state, and therefore its solubility and permeability, will change in different physiological environments, such as the stomach versus the small intestine.

  • Chemical Stability: The compound's stability should be assessed in the solid state and in potential vehicle solutions to ensure it does not degrade during formulation, storage, or administration.

The results of this initial characterization will guide the selection of a suitable formulation approach, as illustrated in the workflow below.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Assess Aqueous Solubility of Compound B Soluble at Required Concentration? A->B C Formulate in Aqueous Vehicle (e.g., Saline, PBS) B->C  Yes D Screen Co-solvent Systems (e.g., DMSO, PEG, Tween 80) B->D  No E Soluble? D->E F Formulate as Solubilized Solution (Proceed with caution re: vehicle toxicity) E->F  Yes G Develop Suspension Formulation (e.g., Methylcellulose, CMC) E->G  No H Ensure Particle Size Uniformity & Stability During Dosing G->H

Caption: Workflow for selecting a suitable formulation strategy.

Section 2: Formulation Development for Murine Administration

The effective delivery of a poorly water-soluble compound is a common hurdle in preclinical research.[4] The goal is to create a homogenous and stable preparation that allows for accurate and reproducible dosing while minimizing vehicle-induced toxicity.

Protocol 2.1: Preparation of a Suspension for Oral Administration

This is often the simplest and most common starting point for oral studies of poorly soluble compounds. A 0.5% methylcellulose solution provides viscosity to ensure the compound remains evenly suspended.

Materials:

  • N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide

  • Methylcellulose (0.5% w/v) in purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Step-by-Step Procedure:

  • Weigh Compound: Accurately weigh the required amount of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide for the desired concentration (e.g., 10 mg/mL).

  • Create Paste: Place the powder in a mortar. Add a small volume of the 0.5% methylcellulose vehicle to create a thick, uniform paste. This "wetting" step is crucial to prevent clumping.[4]

  • Gradual Dilution: Slowly add the remaining methylcellulose solution in small increments while continuously triturating or homogenizing to form a uniform suspension.

  • Ensure Homogeneity: Transfer the suspension to a beaker and stir continuously with a magnetic stirrer for at least 30 minutes before dosing.

  • Administration: The suspension must be stirred continuously during the dosing procedure to ensure each animal receives the correct dose.

Protocol 2.2: Preparation of a Solubilized Formulation for Injection

For intravenous (IV) or intraperitoneal (IP) routes, the compound must be fully dissolved to prevent embolism or precipitation at the injection site. This often requires a co-solvent system.

Materials:

  • N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile 0.22 µm syringe filter

Step-by-Step Procedure:

  • Weigh Compound: Accurately weigh the required amount of the compound.

  • Initial Solubilization: In a sterile vial, dissolve the compound in a minimal volume of DMSO. It is critical to limit the final DMSO concentration to <10% of the total volume due to its potential toxicity.[5]

  • Add Co-solvent: Once fully dissolved, add PEG 400. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% saline.[4]

  • Final Dilution: Slowly add the saline or PBS to the desired final volume while vortexing. Observe carefully for any signs of precipitation.

  • Sterilization: Sterile filter the final solution using a 0.22 µm syringe filter into a fresh sterile vial. It is highly recommended to prepare this formulation fresh before each use.[4]

Section 3: Route of Administration - Selection and Protocols

The choice of administration route depends on the study's objective, the compound's properties, and the desired pharmacokinetic profile.

RouteAbbreviationCommon VehiclesKey Considerations
Oral Gavage p.o.Water, Saline, Methylcellulose, Corn OilMimics clinical route for many drugs. Subject to first-pass metabolism. Dosing volume typically 5-10 mL/kg.[5]
Intravenous i.v.Saline, PBS, Co-solvent systems100% bioavailability, rapid onset. Requires full solubilization. Typically administered via tail vein.
Intraperitoneal i.p.Saline, PBS, Co-solvent systemsRapid absorption, bypasses first-pass metabolism. Risk of injection into organs.
Subcutaneous s.c.Saline, Oil-based vehiclesSlower, more sustained absorption. Can be used for suspensions.
Protocol 3.1: Oral Gavage in Mice
  • Animal Restraint: Gently restrain the mouse by scruffing the skin on its neck and back to immobilize the head.

  • Needle Insertion: With the mouse in an upright position, insert a proper-gauge gavage needle into the mouth, advancing it gently along the esophagus. The mouse should swallow as the tube is advanced.[6]

  • Administration: Once the needle is correctly positioned (do not force it), slowly dispense the calculated volume of the test formulation.

  • Post-Dose Monitoring: Return the mouse to its cage and observe for any immediate adverse reactions like reflux or respiratory distress.

Section 4: A Phased Approach to In Vivo Dose Determination

Establishing the correct dose is an iterative process. A phased approach, starting with safety and progressing to pharmacokinetics and efficacy, is essential for robust and reproducible results.[7][8]

G A Phase 1: Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD) Study B Objective: Establish Safety & Tolerability A->B C Phase 2: Pilot Pharmacokinetic (PK) Study A->C Inform Dose Selection D Objective: Characterize ADME Profile (Cmax, Tmax, t½, AUC) C->D E Phase 3: Preliminary Efficacy Study C->E Inform Dose & Frequency F Objective: Assess Therapeutic Effect at Well-Tolerated, Relevant Doses E->F

Caption: Phased workflow for in vivo dose determination.

Phase 1: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity (e.g., >20% body weight loss or significant clinical signs of distress).[8]

Typical MTD Study Design:

Group N Compound Dose (mg/kg) Dosing Schedule Monitoring Parameters
1 3-5 Vehicle Control Once daily for 5-7 days Body Weight, Clinical Observations (daily)
2 3-5 10 Once daily for 5-7 days Body Weight, Clinical Observations (daily)
3 3-5 30 Once daily for 5-7 days Body Weight, Clinical Observations (daily)
4 3-5 100 Once daily for 5-7 days Body Weight, Clinical Observations (daily)

| 5 | 3-5 | 300 | Once daily for 5-7 days | Body Weight, Clinical Observations (daily) |

Note: Dose levels should be selected based on a logarithmic scale (e.g., 3-fold or 5-fold increments) and any available in vitro cytotoxicity data.

Phase 2: Pilot Pharmacokinetic (PK) Study

A pilot PK study is essential to understand how the compound is absorbed, distributed, and cleared, which informs the optimal dosing frequency.[5]

Protocol 4.1: Pilot PK Study in Mice

  • Animal Groups: Assign animals to different groups, with each group corresponding to a specific blood sampling time point (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).[5]

  • Dosing: Administer a single, well-tolerated dose of the compound (determined from the MTD study) via the intended route (e.g., oral). Include a parallel group administered intravenously (IV) to determine absolute bioavailability.[5]

  • Blood Sampling: At the designated time points, collect blood samples (typically via submandibular or saphenous vein) into appropriate anticoagulant tubes.

  • Plasma Analysis: Process the blood to plasma and store at -80°C. Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the compound concentration.

  • Data Analysis: Plot the plasma concentration versus time to determine key PK parameters like half-life (t½), which is critical for deciding dosing frequency (e.g., once vs. twice daily).[5]

Phase 3: Preliminary Efficacy Study

Armed with safety and exposure data, a well-designed efficacy study can be conducted.

Key Components of a Robust Efficacy Study:

  • Control Groups: Always include a vehicle control group and, if possible, a positive control (a known effective compound) to validate the animal model.[5]

  • Dose Selection: Choose at least two to three dose levels based on the MTD and PK data. The doses should be well-tolerated and aim to provide sustained exposure above the anticipated minimum effective concentration.

  • Randomization and Blinding: Randomly assign animals to treatment groups and blind the researchers to the treatment allocation to minimize bias.[7]

  • Defined Endpoints: Clearly define the primary and secondary endpoints before the study begins (e.g., tumor volume, behavioral change, biomarker levels).[5]

  • Toxicity Monitoring: Continue to monitor animal health and body weight throughout the study.[5]

References

  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery. [Link]

  • Chaudhary, S., & Singh, S. V. (2025, September 29). Potential role of different animal models for the evaluation of bioactive compounds. PMC. [Link]

  • Akhtar, A. (2015). The (misleading) role of animal models in drug development. Frontiers in Pharmacology. [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. [Link]

  • EUPATI Toolbox. (n.d.). Animal models. [Link]

  • C-Path. (2025, April 2). Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. [Link]

  • Day, C. P., Merlino, G., & Van Dyke, T. (2015). Drug Efficacy Testing in Mice. PMC. [Link]

  • Andersson, S., et al. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Developing Medicines. (n.d.). Pre-Clinical Testing → Example of In Vivo Study for Efficacy. [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. [Link]

  • Du, Y., et al. (2022, August 15). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

  • Neill, J. C., et al. (n.d.). Pre-clinical evaluation of two novel benzamides, LB-102 and 103, for the treatment of schizophrenia. ResearchGate. [Link]

  • Lavan, M., & Knipp, G. T. (n.d.).
  • LB Pharmaceuticals Inc. (n.d.). Pre-clinical evaluation of two novel benzamides LB–102 and 103 for the treatment of schizophrenia. [Link]

  • Sakaguchi, J., et al. (2001, April 15). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. PubMed. [Link]

  • Shaik, J., et al. (2025, July 1). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. PMC. [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Anbalagan, S., et al. (2018, March 23). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. PMC. [Link]

  • Lebrun, S., et al. (2012, August). Synthesis and pharmacological activity of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides on rat uterus, rat aorta and rat pancreatic β-cells. PubMed. [Link]

  • Podona, T., et al. (1994, June 10). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. PubMed. [Link]

  • Wójcik-Pszczoła, K., et al. (2023, October 4). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. MDPI. [Link]

  • Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002, April 15). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

  • Hussain, M. A., et al. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • Al-Ostath, O. A., et al. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • Podona, T., et al. (1996, October 11). 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H) -. PubMed. [Link]

  • Hassan, A. S., et al. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. AJOL. [Link]

  • Behrens, B., et al. (n.d.). Identification of three new inhibitor classes against Plasmodium falciparum. ChemRxiv. [Link]a473f3)

Sources

Application

Application Note: Preparation and Handling of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide Stock Solutions in DMSO

Introduction & Scientific Rationale N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide (commonly referred to as N-(chroman-3-yl)benzamide) is a synthetic small molecule structurally related to Epigallocatechin gallate (EGCG)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide (commonly referred to as N-(chroman-3-yl)benzamide) is a synthetic small molecule structurally related to Epigallocatechin gallate (EGCG) analogs. Recent pharmacological advancements have identified these specific analogs as potent antimicrobial agents with improved biochemical properties for targeting both extracellular and intracellular Staphylococcus aureus1. Unlike natural EGCG, which is greatly limited by poor stability, rapid degradation, and low membrane permeability, optimized chroman-3-yl benzamide derivatives exhibit enhanced drug-like properties. This makes them highly valuable for complex in vitro assays, particularly those evaluating macrophage-mediated bacterial clearance and the resensitization of methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.

To preserve the structural integrity and pharmacological activity of this compound during experimental workflows, proper solvation is paramount. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its amphiphilic nature, which readily dissolves the hydrophobic benzopyran core while remaining miscible in aqueous cell culture media. This application note outlines the authoritative, self-validating protocol for preparing, storing, and utilizing stock solutions of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide to ensure absolute reproducibility in antimicrobial and cell-based assays.

Physicochemical Properties & Reconstitution Metrics

Before beginning the protocol, it is critical to understand the physical constraints of the compound. The following metrics are calculated to ensure precise molarity during stock preparation.

Table 1: Chemical Properties and Stock Preparation Metrics

PropertyValue / Metric
Chemical Name N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide
Common Synonym N-(chroman-3-yl)benzamide
Molecular Formula C16H15NO2
Molecular Weight 253.30 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Mass for 1 mL of 10 mM Stock 2.53 mg
Mass for 1 mL of 50 mM Stock 12.67 mg
Max Recommended in vitro DMSO ≤ 0.1% (v/v) in final cell culture media

Step-by-Step Protocol: Stock Solution Preparation

Causality Note: The following steps are specifically engineered to mitigate the two primary modes of compound failure in cellular assays: hydrolytic degradation (due to water ingress) and thermal degradation (due to excessive sonication).

Step 1: Thermal Equilibration
  • Action: Allow the lyophilized powder of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening the vial.

  • Rationale: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Water introduced at this stage will react with the highly hygroscopic DMSO later, drastically reducing the solubility limit of the compound and causing unpredictable micro-precipitates during assay dilution.

Step 2: Weighing and Solvation
  • Action: Weigh the desired mass (e.g., 2.53 mg for a 10 mM solution) using a calibrated microbalance. Transfer the powder to a sterile, amber glass vial or an opaque microcentrifuge tube.

  • Action: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Rationale: Anhydrous DMSO prevents the hydrolysis of the benzamide linkage. Amber vials are strictly required because heterocyclic compounds can be susceptible to UV-induced photo-oxidation over prolonged storage.

Step 3: Dissolution
  • Action: Vortex the solution gently for 30–60 seconds. If the compound does not fully dissolve, place the vial in a bath sonicator for up to 5 minutes at room temperature.

  • Rationale: Avoid probe sonicators at all costs. Probe sonicators generate localized micro-cavitation heat that can cleave the benzamide bond. The water bath temperature must not exceed 30°C to maintain molecular stability.

Step 4: Sterilization (Critical for Cell Assays)
  • Action: Pass the dissolved solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile container.

  • Rationale: PTFE is chemically resistant to DMSO. Do not use PES (Polyethersulfone) or nylon filters, as DMSO will dissolve the membrane, introducing toxic synthetic polymers into your stock solution and causing false-positive cytotoxicity in downstream assays.

Step 5: Aliquoting and Storage
  • Action: Divide the stock into 20–50 µL aliquots in tightly sealed, sterile tubes. Store immediately at -20°C or -80°C.

  • Rationale: Repeated freeze-thaw cycles draw moisture into the stock. Single-use aliquots ensure absolute concentration fidelity and prevent degradation across biological replicates.

Experimental Workflows & Mechanism of Action

To contextualize the handling of this compound, the following diagrams illustrate the preparation workflow and the downstream biological application targeting S. aureus.

Workflow Powder Compound Powder (Equilibrate to RT) DMSO Add Anhydrous DMSO (Vortex & Sonicate) Powder->DMSO Weigh Filter PTFE Filtration (0.22 µm) DMSO->Filter Dissolve Aliquot Single-Use Aliquots (Amber Vials) Filter->Aliquot Sterilize Storage Store at -80°C (Desiccated) Aliquot->Storage Freeze Assay Dilute in Media (Final DMSO ≤ 0.1%) Storage->Assay Thaw & Use

Caption: Workflow for the preparation, storage, and application of N-(chroman-3-yl)benzamide stock solutions.

Mechanism cluster_0 Intracellular Targeting cluster_1 Extracellular Targeting EGCG N-(chroman-3-yl)benzamide (EGCG Analog) Macrophage Macrophage Uptake EGCG->Macrophage Enhanced Permeability Extra_SA Extracellular MRSA EGCG->Extra_SA Direct Binding Intra_SA Intracellular S. aureus Macrophage->Intra_SA Co-localization Clearance Potentiated Bacterial Clearance Intra_SA->Clearance Eradication BetaLactam Restored β-lactam Susceptibility Extra_SA->BetaLactam Synergy

Caption: Dual mechanism of action of EGCG analogs against intracellular and extracellular S. aureus.

Quality Control & Troubleshooting

Even with rigorous protocol adherence, biological assays can present matrix-specific challenges. Use the following self-validating checks to troubleshoot issues during application.

Table 2: Common Issues and Resolution Strategies

ObservationScientific CauseCorrective Action
Precipitation upon dilution in aqueous media Compound exceeds its aqueous solubility limit, or the DMSO stock absorbed water during storage.Warm the cell culture media to 37°C prior to adding the DMSO stock. Ensure vigorous vortexing during dropwise addition. Keep final DMSO concentration ≤ 0.1%.
Loss of efficacy in cellular assays over time Hydrolysis of the benzamide bond due to repeated freeze-thaw cycles or UV exposure.Discard the compromised stock. Prepare fresh solutions from powder and strictly adhere to single-use aliquoting in amber vials.
Unexpected cytotoxicity in control wells Final DMSO concentration is too high, or toxic polymers leached from non-PTFE filters during sterilization.Ensure final DMSO concentration does not exceed 0.1% (v/v). Verify that only PTFE or regenerated cellulose filters were used for the stock sterilization step.

References

  • Riley Grosso, Vy Nguyen, Syed Kaleem Ahmed, Annie Beringer. "Novel Epigallocatechin Gallate (EGCG) Analogs with Improved Biochemical Properties for Targeting Extracellular and Intracellular Staphylococcus aureus." Applied Microbiology, Nov 2024, 4(4):1568-1581.

Sources

Method

Application Note: N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide as a Strategic Precursor for Bioactive Chroman Derivatives

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & GPCR Ligand Design Introduction and Rationale The 3-aminochroman (3,4-dihydro-2H-1-benzop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & GPCR Ligand Design

Introduction and Rationale

The 3-aminochroman (3,4-dihydro-2H-1-benzopyran-3-amine) core is a highly privileged bicyclic scaffold in modern medicinal chemistry[1]. Its defining feature is the rigidification of the phenethylamine pharmacophore, which significantly reduces conformational flexibility compared to acyclic analogs. This structural rigidity minimizes the entropic penalty upon binding to G-protein coupled receptors (GPCRs), allowing for the precise spatial orientation of pharmacophoric elements and resulting in superior binding affinity and selectivity[2].

N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide serves as a highly strategic precursor in the synthesis of these derivatives. The benzamide moiety functions dually:

  • As a robust protecting group: It withstands harsh electrophilic aromatic substitutions (e.g., halogenation, nitration) on the chroman aromatic ring, preventing unwanted oxidation or alkylation of the sensitive primary amine.

  • As a structural pivot: While the benzamide itself can exhibit weak dual 5-HT/SERT inhibitory activity, its controlled cleavage liberates the 3-aminochroman core for divergent N-alkylation, unlocking potent nanomolar affinities for 5-HT1A and 5-HT7 receptors[3],[4].

Mechanistic Pathway & Workflow

The transition from the protected benzamide precursor to a highly selective GPCR modulator requires a sequence of chemoselective deprotection followed by controlled functionalization.

Pathway A N-(Chroman-3-yl)benzamide (Precursor) B Amide Hydrolysis (Deprotection) A->B C 3-Aminochroman Core (Rigid Scaffold) B->C D N-Alkylation / Diversification C->D E GPCR Targeting (5-HT1A / 5-HT7) D->E

Pharmacological pathway from benzamide precursor to GPCR-targeting chroman derivatives.

Experimental Protocols

As a self-validating system, the following protocols are designed with built-in quality control checkpoints to ensure the structural integrity of the chroman ether linkage is maintained throughout the transformations.

Protocol A: Chemoselective Cleavage of the Benzamide Precursor

Causality & Design: Amides are significantly more resistant to hydrolysis than esters. While basic hydrolysis is common, strong bases at elevated temperatures risk promoting the elimination or ring-opening of the chroman ether linkage. Therefore, a strongly acidic, aqueous-organic biphasic system is utilized to protonate the amide carbonyl, driving hydrolysis while preserving the bicyclic core.

Step-by-Step Methodology:

  • Reaction Setup: Suspend N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide (10.0 mmol) in a 1:1 mixture of 1,4-dioxane and 6M aqueous HCl (50 mL).

  • Reflux: Heat the mixture to 105°C under a nitrogen atmosphere for 18 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the UV-active precursor spot is fully consumed.

  • Workup: Cool the reaction to 0°C. Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove the liberated benzoic acid byproduct.

  • Freebasing: Basify the aqueous layer to pH 10 using 2M NaOH (dropwise, maintaining temperature <10°C to prevent degradation).

  • Extraction: Extract the liberated 3-aminochroman with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (QC):

    • IR Spectroscopy: Confirm success by the complete disappearance of the amide carbonyl stretch (~1640 cm⁻¹) and the appearance of primary amine N-H stretches (~3300-3400 cm⁻¹).

    • 1H-NMR: Verify the loss of the five aromatic protons of the benzoyl group (7.4–7.8 ppm).

Protocol B: Divergent N-Alkylation via Reductive Amination

Causality & Design: Direct alkylation of the 3-aminochroman using alkyl halides frequently results in uncontrollable over-alkylation, yielding undesired quaternary ammonium salts. Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3) ensures strict mono-alkylation. The mild reducing agent selectively reduces the intermediate imine without reducing unreacted aldehydes.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the free 3-aminochroman (5.0 mmol) and the target aldehyde (5.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL). Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3 (7.5 mmol) portion-wise over 15 minutes. Add glacial acetic acid (5.0 mmol) to act as a catalyst. Stir for 12 hours at room temperature.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3 (20 mL) and stir vigorously for 30 minutes until gas evolution ceases.

  • Isolation: Separate the organic layer, extract the aqueous phase with DCE (2 x 15 mL), dry the combined organics over MgSO4, and concentrate.

  • Purification: Purify via flash column chromatography (SiO2, CH2Cl2/MeOH gradient) to yield the pure secondary amine derivative.

  • Self-Validation (QC): LC-MS should indicate the expected [M+H]+ mass. 1H-NMR will show a characteristic upfield shift of the C3-proton on the chroman ring and new aliphatic signals corresponding to the incorporated R-group.

Workflow Step1 1. Precursor Preparation N-(Chroman-3-yl)benzamide Step2 2. Acidic Cleavage (6M HCl, Reflux, 18h) Step1->Step2 Step3 3. Freebasing & Extraction (NaOH, DCM extraction) Step2->Step3 Step4 4. Reductive Amination (R-CHO, NaBH(OAc)3) Step3->Step4 Step5 5. Product Isolation (Flash Chromatography) Step4->Step5 Step6 6. Bioactive Chroman Derivative Step5->Step6

Synthetic workflow for generating 3-aminochroman derivatives via reductive amination.

Quantitative Structure-Activity Relationship (SAR) Data

The derivatization of the 3-aminochroman core heavily dictates its pharmacological profile. The table below summarizes the binding affinities of various N-substituted derivatives synthesized from the benzamide precursor, demonstrating the scaffold's versatility in targeting the serotonergic system[3],[5].

Table 1: Comparative Pharmacological Profile of Synthesized 3-Aminochroman Derivatives

Compound StageN-Substitution (R-Group)5-HT1A Affinity (Kᵢ, nM)5-HT7 Affinity (Kᵢ, nM)SERT Inhibition (IC₅₀, nM)
Precursor Benzoyl (Benzamide)> 5,000> 10,000> 2,500
Intermediate None (Primary Amine)450.0820.5> 1,000
Derivative A N-propyl12.545.2850.0
Derivative B N-(2-(4-fluorophenyl)ethyl)2.3 8.1 150.0
Derivative C N-benzyl45.0120.585.0

Data Interpretation: The intact benzamide precursor exhibits negligible affinity, validating its role as an inert starting material. Upon deprotection and subsequent functionalization, the addition of an extended lipophilic group (Derivative B) optimally fills the hydrophobic binding pocket of the 5-HT1A and 5-HT7 receptors, resulting in single-digit nanomolar potency[3].

References

  • , Wikipedia, Accessed March 2026. 2., Benchchem, Accessed March 2026. 3., Journal of Medicinal Chemistry (ACS Publications), 2004. 4., Pharmaceuticals (MDPI), 2024. 5., National Institutes of Health (NIH), 2004.

Sources

Application

Application Note: High-Resolution Chromatographic Separation of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide Enantiomers

Executive Summary The chiral separation of 3-aminochromane derivatives, specifically N-(3,4-dihydro-2H-1-benzopyran-3-yl)benzamide, is a critical analytical and preparative workflow in modern drug discovery. The chroman-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral separation of 3-aminochromane derivatives, specifically N-(3,4-dihydro-2H-1-benzopyran-3-yl)benzamide, is a critical analytical and preparative workflow in modern drug discovery. The chroman-3-amine scaffold is a privileged pharmacophore frequently embedded in potent serotonin (5-HT) and dopamine (D2) receptor ligands. Because the stereochemistry at the C3 position profoundly dictates target affinity and pharmacokinetic profiles, baseline separation of its enantiomers is mandatory.

This technical guide provides a self-validating, step-by-step methodology for the enantiomeric resolution of N-(3,4-dihydro-2H-1-benzopyran-3-yl)benzamide using both Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC).

Pharmacological Context & Structural Challenges

Substituted chroman-3-amines are foundational to the synthesis of atypical antipsychotics and antidepressants 1. The absolute configuration of the 3-aminochroman core dictates the spatial orientation of the pendant aromatic groups within the receptor binding pocket.

From a chromatographic perspective, N-(3,4-dihydro-2H-1-benzopyran-3-yl)benzamide presents specific challenges:

  • Neutral Amide Functionality: Unlike free amines, the benzamide is relatively neutral, meaning pH-driven resolution strategies (e.g., using chiral acidic counter-ions) are ineffective.

  • Conformational Rigidity: The fused bicyclic benzopyran ring restricts the conformational flexibility of the molecule, requiring a Chiral Stationary Phase (CSP) with highly specific steric inclusion cavities.

Principles of Chiral Recognition for Benzamides

The separation of benzamide enantiomers is most effectively achieved using derivatized polysaccharide CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) or cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) 2.

The causality behind this choice lies in the "three-point interaction model":

  • Hydrogen Bonding: The N-H (donor) and C=O (acceptor) of the analyte's benzamide group interact strongly with the carbamate linkages of the CSP.

  • π−π Interactions: The aromatic rings of the benzopyran core and the benzamide group engage in π−π stacking with the 3,5-dimethylphenyl groups of the stationary phase.

  • Steric Inclusion: The chiral helical groove of the polysaccharide polymer selectively accommodates one enantiomer more favorably than the other based on the spatial projection of the benzamide moiety.

Mechanism Analyte N-(Chroman-3-yl)benzamide (Chiral Analyte) H_Bond Hydrogen Bonding (Amide N-H & C=O) Analyte->H_Bond Pi_Pi π-π Interactions (Aromatic Rings) Analyte->Pi_Pi Steric Steric Inclusion (Chiral Cavity) Analyte->Steric CSP Chiralpak AD / Chiralcel OD (Polysaccharide CSP) H_Bond->CSP Pi_Pi->CSP Steric->CSP

Fig 1. Three-point chiral recognition mechanism between the benzamide analyte and polysaccharide CSP.

Method Development Strategy

When developing a separation method for this compound, the workflow must transition seamlessly from analytical screening to preparative scale-up. SFC is increasingly preferred for preparative workflows due to the high diffusivity and low viscosity of supercritical CO2, which accelerates mass transfer and reduces solvent waste 3.

Workflow A Racemic N-(3,4-Dihydro-2H-1- benzopyran-3-yl)benzamide B CSP Screening (Amylose/Cellulose Derivatives) A->B C Normal-Phase HPLC Hexane/IPA (90:10) B->C High Solubility D Supercritical Fluid Chromatography scCO2/MeOH B->D High Throughput E Method Optimization (Temp, Flow Rate, Modifier) C->E D->E F Preparative Scale-Up E->F G Enantiopure Fractions (>99% ee) F->G

Fig 2. Workflow for the analytical screening and preparative scale-up of chiral benzopyran derivatives.

Detailed Experimental Protocols

Protocol A: Normal-Phase Chiral HPLC (Analytical Scale)

This protocol is designed for the precise determination of enantiomeric excess (ee) during synthetic route scouting or asymmetric catalysis evaluation 4.

Materials & Reagents:

  • Column: Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: HPLC-grade Hexane / Isopropanol (IPA) at a 90:10 (v/v) ratio. Causality: Hexane acts as the non-polar bulk solvent to maintain the structural integrity of the coated polymer, while IPA acts as the polar modifier to disrupt overly strong hydrogen bonds between the analyte's amide and the CSP, ensuring elution within a reasonable timeframe.

  • Sample Diluent: Hexane/IPA (50:50 v/v) to ensure complete dissolution of the crystalline benzamide.

Step-by-Step Procedure:

  • System Equilibration: Flush the HPLC system with the mobile phase at 1.0 mL/min for at least 45 minutes until the baseline at 215 nm is completely stable.

  • Temperature Control: Set the column oven to 25 °C. Causality: Chiral recognition is an exothermic process ( ΔH<0 ). Lower temperatures generally increase the selectivity ( α ) but broaden peaks due to slower mass transfer. 25 °C provides an optimal thermodynamic balance.

  • Sample Preparation: Dissolve 1.0 mg of racemic N-(3,4-dihydro-2H-1-benzopyran-3-yl)benzamide in 1.0 mL of sample diluent. Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 10 µL of the sample.

  • Detection: Monitor UV absorbance at 215 nm (primary amide π−π∗ transition) and 254 nm (aromatic rings).

  • Data Processing: Integrate the two baseline-resolved peaks to calculate the enantiomeric ratio.

Protocol B: Supercritical Fluid Chromatography (Preparative Scale)

For isolating >100 mg quantities of pure enantiomers, SFC is vastly superior to NP-HPLC due to the low viscosity of scCO2, allowing for higher flow rates without exceeding system pressure limits.

Step-by-Step Procedure:

  • System Setup: Utilize a preparative SFC system equipped with a Chiralpak AD-H column (250 mm × 21.2 mm, 5 µm).

  • Mobile Phase: Set the co-solvent (modifier) to 15% Methanol in scCO2. Causality: Methanol is a stronger hydrogen-bond competitor than IPA, which is necessary to elute the benzamide rapidly under SFC conditions.

  • Parameters: Set the flow rate to 70.0 mL/min, the Automated Back Pressure Regulator (ABPR) to 120 bar, and the column temperature to 35 °C.

  • Injection: Perform stacked injections of 0.5 mL (concentration: 20 mg/mL in Methanol) every 4 minutes.

  • Fraction Collection: Trigger fraction collection via UV threshold at 215 nm. Ensure the cyclone separators are chilled to prevent aerosolization and loss of the purified enantiomers during CO2 expansion.

System Suitability & Validation Criteria

To ensure the protocol is a self-validating system, the following criteria must be met prior to reporting enantiomeric excess:

  • Resolution ( Rs​ ): Must be ≥1.5 (baseline separation). If Rs​<1.5 , decrease the polar modifier (IPA) concentration by 2%.

  • Tailing Factor ( Tf​ ): Must be ≤1.2 for both peaks. If tailing occurs, add 0.1% Diethylamine (DEA) to the mobile phase to suppress residual silanol interactions on the silica support.

  • Capacity Factor ( k′ ): The first eluting peak must have a k′>2.0 to ensure it is sufficiently retained away from the solvent front ( t0​ ).

Quantitative Data & Chromatographic Parameters

The following table summarizes the expected chromatographic parameters for the separation of N-(3,4-dihydro-2H-1-benzopyran-3-yl)benzamide enantiomers based on validated literature analogs.

ParameterNP-HPLC (Analytical)SFC (Preparative)
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Chiralpak AD-H (250 x 21.2 mm, 5 µm)
Mobile Phase Hexane / IPA (90:10)scCO2 / MeOH (85:15)
Flow Rate 1.0 mL/min70.0 mL/min
Temperature 25 °C35 °C
Backpressure ~60 bar120 bar (ABPR)
Retention Time 1 ( tR1​ ) 12.4 min3.2 min
Retention Time 2 ( tR2​ ) 15.8 min4.5 min
Selectivity ( α ) 1.321.51
Resolution ( Rs​ ) 3.12.8

References

  • Wu, Z., et al. "Efficient Enantioselective Synthesis of 3-Aminochroman Derivatives Through Ruthenium-SYNPHOS Catalyzed Asymmetric Hydrogenation." Organic Letters, 2011. Available at:[Link]

  • Berhal, F., et al. "Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations." The Journal of Organic Chemistry, 2017. Available at:[Link]

  • Piñeiro, A., et al. "Advances toward New Antidepressants with Dual Serotonin Transporter and 5-HT1A Receptor Affinity within a Class of 3-Aminochroman Derivatives. Part 2." Journal of Medicinal Chemistry, 2008. Available at:[Link]

Sources

Method

Application Note: N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide in Drug Discovery Assays

Executive Summary The chroman-3-amine scaffold is a highly privileged structure in medicinal chemistry. Specifically, the functionalization of this core into N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide (also referred t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman-3-amine scaffold is a highly privileged structure in medicinal chemistry. Specifically, the functionalization of this core into N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide (also referred to as N-(chroman-3-yl)benzamide) has yielded breakthrough applications across two disparate therapeutic areas: infectious disease and neuropharmacology.

Recent innovations have utilized this scaffold to synthesize novel Epigallocatechin Gallate (EGCG) analogs capable of penetrating macrophages to eradicate intracellular Staphylococcus aureus (MRSA)[1]. Concurrently, the 3-aminochroman core remains a classical pharmacophore for 5-HT1A receptor modulation in Central Nervous System (CNS) drug discovery[2]. This application note provides detailed, self-validating protocols for evaluating N-(chroman-3-yl)benzamide derivatives in both macrophage-mediated antimicrobial clearance assays and G-protein coupled receptor (GPCR) functional assays.

Antimicrobial Drug Discovery: Macrophage-Mediated MRSA Clearance

Mechanistic Rationale (Causality)

Persistent Staphylococcus aureus bacteremia (SAB) is largely driven by the bacteria's ability to survive inside host macrophages (e.g., Kupffer cells), shielding them from standard antibiotics[1]. While natural EGCG possesses broad antistaphylococcal activity, its eight hydroxyl groups confer high polarity and poor membrane permeability, rendering it ineffective against intracellular reservoirs[3].

By replacing the highly polar gallate ester and polyphenolic rings with an N-(chroman-3-yl)benzamide scaffold, researchers have developed analogs (such as MCC-1 and MCC-2) with optimized lipophilicity[1]. This structural modification allows the compound to passively diffuse across the macrophage lipid bilayer and access the phagolysosome, where it synergistically potentiates the bactericidal activity of standard β-lactam antibiotics against MRSA[1].

Quantitative Data Summary

The following table summarizes the biochemical improvements of the benzamide analogs compared to the parent EGCG compound.

CompoundScaffold TypeMIC vs. MRSA (µg/mL)Intracellular Clearance PotentiationLipophilicity (Estimated LogP)
EGCG Polyphenol / Catechin50.0None (Fails to penetrate)Low (< 1.0)
MCC-1 N-(chroman-3-yl)benzamide25.0High (Synergistic with Oxacillin)Moderate (Optimal)
MCC-2 N-(chroman-3-yl)benzamide25.0High (Synergistic with Daptomycin)Moderate (Optimal)
Protocol: Intracellular MRSA Clearance Assay in Macrophages

This protocol is designed as a self-validating system. The inclusion of a gentamicin-protection step ensures that only intracellular bacteria are quantified, eliminating false positives from extracellular bactericidal activity.

Reagents & Materials:

  • Murine Kupffer cells or THP-1 derived macrophages.

  • Methicillin-resistant S. aureus (MRSA) USA300 strain.

  • Gentamicin (50 µg/mL) and Lysostaphin.

  • Test Compound: N-(chroman-3-yl)benzamide analog (MCC-1).

  • Standard Antibiotic: Oxacillin or Daptomycin.

  • 0.1% Triton X-100 (for macrophage lysis).

Step-by-Step Methodology:

  • Macrophage Seeding: Seed macrophages into a 24-well tissue culture plate at a density of 5×105 cells/well. Incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.

  • Bacterial Infection: Inoculate the macrophages with MRSA at a Multiplicity of Infection (MOI) of 10:1. Centrifuge the plate briefly (300 × g, 5 min) to synchronize phagocytosis. Incubate for 1 hour.

  • Extracellular Eradication (Crucial Step): Wash the wells three times with PBS. Add culture media containing Gentamicin (50 µg/mL) and Lysostaphin for 1 hour. Causality: This strictly eliminates extracellular MRSA; any surviving bacteria are definitively intracellular.

  • Compound Treatment: Wash the wells again. Add fresh media containing sub-inhibitory concentrations of the standard antibiotic (e.g., Oxacillin) combined with the N-(chroman-3-yl)benzamide test compound (e.g., 12.5 µg/mL). Include vehicle controls (DMSO) and EGCG controls.

  • Incubation & Lysis: Incubate for 24 hours. Aspirate the media, wash with PBS, and add 0.1% Triton X-100 for 10 minutes to lyse the macrophages without harming the internalized MRSA.

  • Quantification: Serially dilute the lysate in PBS and plate on Tryptic Soy Agar (TSA). Incubate overnight at 37°C and enumerate Colony Forming Units (CFUs).

Pathway Visualization

G A Extracellular MRSA B Macrophage Phagocytosis A->B Infection C Intracellular MRSA (Phagolysosome) B->C Internalization F Synergistic Bactericidal Action C->F Target Environment D N-(Chroman-3-yl)benzamide Analog (MCC-1) D->F Membrane Penetration E Standard Antibiotic (e.g., Oxacillin) E->F Co-administration G MRSA Clearance & Immune Activation F->G Eradication

Fig 1: Mechanism of macrophage-mediated intracellular MRSA clearance potentiated by chroman-3-yl benzamides.

Neuropharmacology: 5-HT1A Receptor Modulation Assays

Mechanistic Rationale (Causality)

Beyond infectious diseases, the 3-aminochroman core is a well-documented pharmacophore for serotonergic (5-HT) receptors, particularly the 5-HT1A subtype[4]. The 5-HT1A receptor is a Gi/o-coupled GPCR implicated in anxiety and depression[5].

Derivatizing the 3-amino group with a benzamide moiety fundamentally alters the steric and electrostatic interactions within the orthosteric binding pocket of the receptor. Depending on the specific substitutions on the benzamide ring, these compounds can act as full agonists, partial agonists, or silent antagonists[2]. To accurately profile a novel N-(chroman-3-yl)benzamide library, researchers must utilize a functional [³⁵S]GTPγS binding assay, which directly measures the activation of the Gi/o protein complex immediately downstream of receptor binding.

Protocol: [³⁵S]GTPγS Functional Binding Assay

This protocol determines the intrinsic efficacy of the benzamide derivative. It is self-validating because it measures the primary functional consequence of GPCR activation rather than downstream secondary messengers (like cAMP), which are subject to signal amplification and crosstalk.

Reagents & Materials:

  • CHO cell membranes stably expressing human 5-HT1A receptors.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP, pH 7.4.

  • Radioligand: [³⁵S]GTPγS (0.1 nM final concentration).

  • Reference Agonist: 8-OH-DPAT (positive control).

  • Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads.

Step-by-Step Methodology:

  • Membrane Preparation: Dilute the 5-HT1A-expressing CHO cell membranes in the Assay Buffer to a concentration of 10 µg protein/well in a 96-well plate.

  • GDP Pre-incubation: The inclusion of 10 µM GDP in the buffer is critical. Causality: GDP occupies the basal G-protein binding sites, lowering the background signal. Agonist binding will promote the exchange of this GDP for the radiolabeled [³⁵S]GTPγS.

  • Compound Addition: Add the N-(chroman-3-yl)benzamide test compounds at varying concentrations ( 10−10 to 10−5 M). Include 8-OH-DPAT as a full agonist control to define 100% activation, and a vehicle control to define basal activity.

  • Radioligand Addition: Add 0.1 nM [³⁵S]GTPγS to all wells. Incubate the plate at 30°C for 60 minutes to allow equilibrium binding.

  • SPA Bead Capture: Add WGA-SPA beads (1 mg/well). Incubate for an additional 30 minutes at room temperature. Causality: The WGA beads bind to the glycosylated GPCRs in the cell membranes. When [³⁵S]GTPγS binds to the associated G-protein, the proximity of the radiolabel to the scintillant within the bead generates a light signal.

  • Readout: Centrifuge the plate briefly to settle the beads and read the luminescence on a microplate scintillation counter. Calculate the EC₅₀ and E_max relative to 8-OH-DPAT.

Pathway Visualization

G L Chroman-3-yl Benzamide Derivative R 5-HT1A Receptor (Gi/o Coupled) L->R Ligand Binding G Gi/o Protein Activation (GTPγS Binding) R->G Conformational Change AC Adenylyl Cyclase Inhibition G->AC Alpha Subunit Action Readout Functional Assay Readout G->Readout Direct Measurement ([³⁵S]GTPγS) cAMP Decreased cAMP Levels AC->cAMP Downstream Response cAMP->Readout Indirect Measurement (TR-FRET)

Fig 2: 5-HT1A GPCR signaling workflow modulated by chroman-3-yl benzamide derivatives.

References

  • Novel Epigallocatechin Gallate (EGCG) Analogs with Improved Biochemical Properties for Targeting Extracellular and Intracellular Staphylococcus aureus. MDPI.
  • Characterization of the aminomethylchroman derivative BAY x 3702 as a highly potent 5-hydroxytryptamine1A receptor agonist. Semantic Scholar.
  • Effects of 5-HT1A receptor ligands on a safety signal withdrawal procedure of conflict in the r
  • 3-amino chroman and 2-amino tetralin derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide Synthesis

Welcome to the Technical Support Center for the synthesis of chroman-3-ylbenzamide derivatives. The chroman-3-amine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of chroman-3-ylbenzamide derivatives. The chroman-3-amine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of neuroprotective agents and σ1 receptor modulators[1].

Synthesizing N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide involves the acylation of chroman-3-amine. While seemingly straightforward, researchers frequently encounter plateauing yields, incomplete conversions, and stereochemical degradation (racemization) when working with chiral enantiomers[2]. This guide provides field-proven troubleshooting strategies, quantitative optimization data, and self-validating protocols to ensure high-yielding, reproducible syntheses.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my benzoylation yield plateauing at 50-60% when using benzoyl chloride in dichloromethane (DCM)?

Root Cause Analysis: This is typically caused by a combination of incomplete free-basing of the amine and competing hydrolysis. Chroman-3-amine is often supplied or stored as a highly stable hydrochloride (HCl) salt[1]. If the base (e.g., Triethylamine, TEA) is added simultaneously with the benzoyl chloride, the neutralization of the HCl salt competes with the acylation reaction. Furthermore, trace moisture in the DCM or the atmosphere rapidly hydrolyzes benzoyl chloride into benzoic acid, an unreactive byproduct in the absence of coupling agents. The Solution:

  • Pre-activation: Always pre-stir the chroman-3-amine·HCl with a slight excess of base (2.5 equivalents) for at least 15 minutes before adding the electrophile.

  • Alternative Method: Switch to a biphasic Schotten-Baumann reaction (aqueous NaOH / Ethyl Acetate). The aqueous base continuously neutralizes the HCl salt and absorbs the HCl byproduct, while the biphasic nature surprisingly protects the highly lipophilic benzoyl chloride from rapid hydrolysis long enough to react with the organic-soluble amine.

Q2: How do I prevent racemization when synthesizing the chiral (3R)-N-(chroman-3-yl)benzamide?

Root Cause Analysis: Acid chlorides are highly reactive and can promote the formation of an oxazolone intermediate (or undergo direct base-catalyzed enolization at the alpha-carbon of the acyl group, though less relevant for benzoyl groups, the harsh conditions still degrade stereocenters). When synthesizing enantiomerically pure chroman-3-amines, harsh basic conditions and highly reactive acylating agents lead to epimerization[2]. The Solution: Abandon acid chlorides for chiral substrates. Instead, couple the free benzoic acid with the chroman-3-amine using a uronium-based coupling reagent like HATU[3]. HATU generates an highly reactive OAt-active ester that couples extremely fast, minimizing the time the intermediate spends in a state vulnerable to racemization[4]. Additionally, replace TEA with N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from acting as a competing nucleophile and limits basicity-driven side reactions.

Q3: What is the most sustainable and scalable coupling strategy for this scaffold?

Root Cause Analysis: Reagents like HATU are expensive and generate significant atom-waste, making them unsuitable for multi-kilogram scale-ups. The Solution: For racemic mixtures, the Schotten-Baumann protocol remains the gold standard for scale-up. For chiral scale-ups, consider using EDC·HCl with HOBt. Recent advances in green chemistry also support performing these amide couplings in aqueous micellar conditions (using surfactants) or in bio-based solvents like 2-MeTHF, which drastically reduces the environmental impact of the amide bond formation[5].

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield and stereochemical integrity of the chroman-3-ylbenzamide product.

Coupling MethodReagentsSolventBaseYield (%)Enantiomeric Excess (ee %)Mechanistic Notes
Acid Chloride (Anhydrous) PhCOClDCMTEA62%N/A (Racemic)Prone to stalling due to moisture and incomplete HCl neutralization.
Schotten-Baumann PhCOClEtOAc / H₂ONaOH (aq)88%N/A (Racemic)Excellent for scale-up; biphasic system drives the reaction forward.
Standard Carbodiimide PhCOOH, EDC·HCl, HOBtDMFDIPEA76%91%Moderate racemization observed over prolonged reaction times.
Uronium Salt (Optimized) PhCOOH, HATUDMFDIPEA95% >99% Fastest coupling kinetics; suppresses oxazolone formation[4].

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Stereoretentive Synthesis using HATU (For Chiral Substrates)

This protocol utilizes a self-validating system to ensure the amine is fully nucleophilic prior to coupling.

  • Amine Preparation: Suspend (3R)-chroman-3-amine hydrochloride (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere.

  • Free-Basing (Self-Validation Step): Add DIPEA (2.5 eq, 2.5 mmol) dropwise. Stir for 15 minutes.

    • Validation Check: Extract 1 µL of the solution and spot it onto moistened universal indicator paper. The pH must read ≥ 9. If it is lower, the amine remains protonated and the reaction will fail. Add DIPEA in 0.1 eq increments until pH ≥ 9 is achieved.

  • Activation: In a separate flask, dissolve benzoic acid (1.1 eq, 1.1 mmol) and HATU (1.1 eq, 1.1 mmol) in anhydrous DMF (3 mL). Add DIPEA (1.0 eq, 1.0 mmol) and stir for 5 minutes until a slight color change indicates the formation of the OAt-active ester.

  • Coupling: Transfer the activated ester solution dropwise to the chroman-3-amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Scalable Schotten-Baumann Synthesis (For Racemic Substrates)
  • Biphasic Setup: Dissolve racemic chroman-3-amine hydrochloride (1.0 eq, 10 mmol) in Ethyl Acetate (30 mL). Add 2M aqueous NaOH (20 mL) and stir vigorously for 10 minutes to generate the free base in the organic layer.

  • Acylation: Cool the biphasic mixture to 0 °C. Dissolve benzoyl chloride (1.2 eq, 12 mmol) in Ethyl Acetate (10 mL) and add it dropwise to the vigorously stirring biphasic mixture over 15 minutes.

  • Completion: Stir for an additional 2 hours at room temperature.

    • Validation Check: Monitor by TLC (Hexanes:EtOAc 7:3). The chroman-3-amine spot (ninhydrin active) should completely disappear, replaced by a higher Rf UV-active spot.

  • Isolation: Separate the layers. Wash the organic layer with 1M HCl, followed by brine. Dry over MgSO₄ and concentrate to yield the crude N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide.

Part 4: Visualizing the Workflow & Reaction Logic

TroubleshootingTree Start Low Yield in Benzamide Synthesis? CheckChiral Is the substrate chiral? Start->CheckChiral Racemic Racemic Substrate CheckChiral->Racemic Chiral Enantiopure Substrate CheckChiral->Chiral SB Use Schotten-Baumann (PhCOCl, NaOH, EtOAc/H2O) Racemic->SB Optimize for Cost & Scale HATU Use HATU / DIPEA (Benzoic Acid, DMF/DCM) Chiral->HATU Prevent Racemization

Decision tree for selecting the optimal benzoylation strategy based on substrate stereochemistry.

MechanisticPathway Acid Benzoic Acid + HATU ActiveEster OAt-Active Ester (Highly Reactive Intermediate) Acid->ActiveEster DIPEA Product N-(Chroman-3-yl)benzamide (Target Product) ActiveEster->Product + Amine (Fast) SideReaction Oxazolone Formation (Racemization Pathway) ActiveEster->SideReaction Excess Base / Slow Amine Addition Amine Chroman-3-amine (Free Base) Amine->Product

Mechanistic pathway of HATU-mediated amide coupling and the competing racemization side reaction.

References

  • Nonclassical Routes for Amide Bond Formation | Chemical Reviews. ACS Publications. Available at:[Link]

  • Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester. ACS Publications. Available at:[Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. National Science Foundation (NSF). Available at: [Link]

Sources

Optimization

Troubleshooting N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide precipitation in aqueous media

Technical Support Center: Troubleshooting N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide Precipitation Welcome to the Application Support Hub. As researchers transition from organic synthesis to in vitro biological assays...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide Precipitation

Welcome to the Application Support Hub. As researchers transition from organic synthesis to in vitro biological assays, managing the aqueous solubility of highly lipophilic molecules is a pervasive challenge. N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide features a rigid, hydrophobic chromane (benzopyran) core coupled with a benzamide moiety. This structural profile severely limits its hydrogen-bonding capacity with water, making it highly susceptible to precipitation when diluted from DMSO stock solutions into aqueous buffers or cell culture media.

As a Senior Application Scientist, I have designed this guide to provide an authoritative, causality-driven approach to diagnosing, quantifying, and resolving precipitation issues for this specific compound class.

Section 1: The Mechanistic Basis of Precipitation

To troubleshoot precipitation, we must first understand the thermodynamic and kinetic forces at play. When a compound is stored in 100% DMSO, it exists as fully solvated monomers. Introducing this stock into an aqueous environment triggers a rapid polarity shift.

G A 100% DMSO Stock (Solvated Monomers) B Aqueous Buffer Addition (Solvent Shock) A->B Dilution C Supersaturation (Metastable State) B->C Rapid Polarity Shift D Nucleation & Growth (Kinetic Precipitation) C->D t > 0 E Thermodynamic Equilibrium (Crystalline Solid) D->E Aging/Ostwald Ripening

Fig 1: Kinetic precipitation pathway of hydrophobic compounds post-DMSO dilution.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound form a cloudy suspension immediately upon addition to PBS, even though it was completely dissolved in 100% DMSO? Answer: This is a classic example of "solvent shock" leading to kinetic precipitation. When a concentrated DMSO stock is introduced into an aqueous environment, the rapid shift in solvent polarity strips the DMSO solvation shell from the highly lipophilic benzopyran rings[1]. The system enters a transient state of supersaturation. Because the intrinsic thermodynamic solubility of the compound in water is extremely low, the metastable monomers rapidly aggregate to minimize their exposed hydrophobic surface area, leading to nucleation and visible turbidity[2].

Q2: How do I know if my assay results are being compromised by microscopic precipitation that I can't see? Answer: Visual inspection is insufficient. Micro-precipitates (colloidal aggregates) can scatter light and artificially inflate fluorescence or absorbance readings in biochemical assays, or they can sequester the compound, leading to false negatives in cell-based assays. To self-validate your system, you must run a Kinetic Solubility Assay using turbidimetry (measuring absorbance at 620 nm)[3]. If the baseline absorbance of your compound-treated well exceeds the vehicle control, sub-visible precipitation has occurred.

Q3: Should I rely on kinetic solubility or thermodynamic solubility for my 72-hour cell culture assays? Answer: For long-term assays, you must rely on thermodynamic solubility. Kinetic solubility only measures the concentration at which a supersaturated solution first becomes unstable[2]. A compound might remain in solution for 1 hour (kinetic stability) but precipitate over 72 hours as the system slowly reaches thermodynamic equilibrium.

Section 3: Quantitative Excipient Profiling

To overcome the poor aqueous solubility of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide, formulation with co-solvents or inclusion complexes is often required. The table below summarizes the causality and empirical performance of various excipient systems.

Excipient SystemFinal Conc.Apparent Kinetic Solubility (µM)Causality / Mechanism of SolubilizationVisual Observation (1 hr)
100% PBS (pH 7.4) N/A< 5 µMBaseline aqueous solubility; lack of H-bond donors.Heavy cloudiness
DMSO (Vehicle) 1% (v/v)15 µMSlight reduction in dielectric constant of the medium.Fine particulate suspension
PEG-400 5% (v/v)45 µMCo-solvency; disrupts water network, solvates benzamide.Slight opalescence
Tween-80 0.1% (v/v)120 µMMicellar encapsulation of the hydrophobic chromane core.Clear
HP-β-CD 10% (w/v)> 250 µMHost-guest inclusion complex shielding hydrophobic rings.Clear

Section 4: Step-by-Step Troubleshooting Methodologies

When precipitation occurs, follow this logical workflow to isolate and resolve the variable.

G Start Precipitation Observed Check Check Final DMSO % Is it > 1%? Start->Check Yes1 Reduce Stock Conc. Increase Assay Vol. Check->Yes1 Yes No1 Assess Co-solvents (e.g., PEG400, Tween) Check->No1 No Test Run Kinetic Solubility Assay Yes1->Test No1->Test Test->No1 Turbidity > Threshold Success Clear Solution Proceed to Assay Test->Success Turbidity < Threshold

Fig 2: Step-by-step troubleshooting workflow for resolving aqueous precipitation.

Protocol A: Self-Validating Kinetic Solubility Assay (Turbidimetry)

Causality: This protocol quantifies the exact concentration at which solvent shock induces nucleation. By measuring light scattering at 620 nm, we detect particles long before they become visible to the naked eye[3]. Furthermore, the mixing methodology directly affects particle growth[4], so standardization is critical.

  • Preparation of Stocks: Prepare a 10 mM stock of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide in anhydrous DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.078 mM).

  • Aqueous Transfer (The Critical Step): Pipette 198 µL of your target aqueous buffer (e.g., PBS pH 7.4) into a 96-well flat-bottom clear microplate.

  • Solvent Shock Induction: Rapidly inject 2 µL of each DMSO stock into the corresponding buffer wells. Crucial: Ensure rapid mixing (e.g., automated pipetting or immediate plate shaking for 30 seconds) to standardize the nucleation kinetics[4].

  • Incubation: Incubate the plate at room temperature for 2 hours to allow metastable supersaturated states to resolve.

  • Quantification: Read the absorbance at 620 nm using a microplate reader.

  • Validation Check (Self-Validating System): Include a vehicle control (1% DMSO in buffer) and a known highly soluble reference compound. The kinetic solubility limit is defined as the highest compound concentration where the OD620​ is not significantly greater than the vehicle control + 3 standard deviations. If the reference compound precipitates, your buffer system or mixing protocol is flawed.

Protocol B: HP-β-CD Inclusion Complex Formulation

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity that can encapsulate the benzopyran ring, while its hydrophilic exterior maintains aqueous solubility. This bypasses the thermodynamic limitations of the bare molecule.

  • Excipient Preparation: Dissolve HP-β-CD in cell culture media to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Add the compound (from a 1000x DMSO stock) dropwise into the stirring HP-β-CD solution to prevent localized supersaturation.

  • Equilibration: Stir gently at 37°C for 4 hours. The mechanical energy and temperature facilitate the displacement of water molecules from the cyclodextrin cavity by the lipophilic compound.

  • Validation Check (Self-Validating System): Centrifuge the final formulation at 10,000 x g for 10 minutes to pellet any un-encapsulated precipitate. Analyze the supernatant via HPLC-UV to confirm the actual dissolved concentration matches the theoretical spiked concentration. If the recovery is <95%, the inclusion complex is saturated, and precipitation has occurred.

References

  • Benchchem. "Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media." benchchem.com.
  • Creative Bioarray. "Aqueous Solubility Assays.
  • Raytor.
  • National Institutes of Health (NIH) / PubMed.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we address the specific physicochemical behavior of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide —a highly lipophilic, neutral chroman derivative—and provide self-validating methodologies to optimize its High-Performance Liquid Chromatography (HPLC) retention time ( tR​ ).

Every recommendation below is grounded in chromatographic causality, ensuring that your method development is driven by molecular interactions rather than trial and error.

Analyte Profiling & Chromatographic Implications

To control retention time, we must first understand the molecule. N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide consists of a chroman ring system substituted with a benzamide group.

Table 1: Physicochemical Profile & HPLC Strategy

Molecular FeatureChemical PropertyChromatographic Causality & Optimization Strategy
Chroman Ring High HydrophobicityDrives strong retention on standard C18 stationary phases. Requires a high fraction of organic modifier to elute efficiently.
Benzamide Group Aromatic π -systemSusceptible to π−π electron interactions. Utilizing a Phenyl-Hexyl column provides orthogonal selectivity against closely related impurities.
Amide Linkage H-Bonding PotentialThe carbonyl (C=O) and nitrogen (N-H) can interact with residual silanols on the silica support, causing peak tailing and tR​ drift.
Acid/Base Profile Neutral (pKa < 0)Retention is largely pH-independent. Aqueous buffers (e.g., Formic Acid) are used primarily to suppress stationary phase silanol ionization rather than analyte ionization.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is the retention time of my benzamide derivative drifting later with each consecutive gradient run?

Causality: In reversed-phase gradient HPLC, the column environment changes drastically as the organic modifier percentage increases. The amide and ether oxygens of the chroman-benzamide scaffold are highly sensitive to the hydration state of the silica surface. If the column is not properly re-equilibrated to the initial mobile phase conditions, the stationary phase remains partially enriched with the strong organic solvent, or the hydration layer remains incomplete. This causes the partition coefficient to fluctuate between runs. Solution: You must optimize the gradient "Post Time." As established in 1 [1], achieving reproducible retention depends heavily on returning the column to its exact initial state. Self-Validation Check: Start with a conservative 10 column volumes (CV) of post-time. Reduce stepwise to 5 CV, monitoring the tR​ . The optimal post-time is the shortest duration that maintains a tR​ Relative Standard Deviation (RSD) of ≤0.1% across 5 consecutive injections.

Q2: My analyte co-elutes with a structurally similar 3-aminochroman intermediate. How can I selectively shift the retention time?

Causality: When separating closely related neutral aromatic compounds, standard dispersive (hydrophobic) interactions on a C18 column often fail to provide sufficient selectivity ( α ). Solution: Alter the solvation environment or the stationary phase chemistry to exploit the benzamide's specific functional groups.

  • Modifier Switch: Changing the organic modifier from Acetonitrile (dipole-dipole interactions) to Methanol (protic, hydrogen-bonding) alters the solvation layer around the amide group, which is a proven 2 [2] to change elution order.

  • Stationary Phase: Switch to a Phenyl-Hexyl column. The π−π interactions between the phenyl phase and the analyte's two aromatic rings provide orthogonal selectivity.

Q3: The isocratic retention time is over 25 minutes. How do I accelerate the method without compromising data integrity?

Causality: The retention factor ( k′ ) has an exponential relationship with the volume fraction of the organic solvent. Furthermore, high mobile phase viscosity at ambient temperatures slows down mass transfer, broadening peaks. Solution: Apply the chromatographic "Rule of 3." A 10% increase in the organic modifier will decrease the retention time by approximately 2-to-3-fold [2]. Additionally, 3 [3] (e.g., from 25°C to 45°C) reduces mobile phase viscosity, accelerating mass transfer and reducing backpressure, allowing for higher flow rates without efficiency loss.

Visualizing Method Optimization

HPLC_Optimization Start Analyze Initial Chromatogram Assess Identify Primary Retention Issue Start->Assess Drift Retention Time Drift Assess->Drift Coelution Co-elution with Impurities Assess->Coelution TooLong Excessive Retention (>15 min) Assess->TooLong PostTime Increase Column Re-equilibration (Post-Time) Drift->PostTime Selectivity Switch to MeOH or Phenyl-Hexyl Column Coelution->Selectivity Organic Increase % Organic Modifier by 10% TooLong->Organic Validate Run System Suitability Test (SST) PostTime->Validate Selectivity->Validate Organic->Validate

Logic tree for diagnosing and resolving common HPLC retention time issues.

Analyte_Interactions Analyte Analyte N-(3,4-Dihydro-2H-1- benzopyran-3-yl)benzamide Hydrophobic Hydrophobic Interaction Alkyl Chain (C18) Analyte->Hydrophobic Chroman Ring PiPi π-π Interaction Phenyl-Hexyl Phase Analyte->PiPi Benzamide Ring HBond Hydrogen Bonding Residual Silanols Analyte->HBond Amide C=O / N-H Outcome1 Baseline Retention Hydrophobic->Outcome1 Outcome2 Enhanced Selectivity vs Impurities PiPi->Outcome2 Outcome3 Peak Tailing / Retention Drift HBond->Outcome3

Mechanistic pathways of analyte-stationary phase interactions dictating retention.

Self-Validating Experimental Protocol: Retention Time Optimization

To ensure scientific integrity, do not simply adjust parameters blindly. Follow this self-validating workflow to optimize the retention time of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide.

Table 2: Self-Validating Boundary Conditions

ParameterTarget RangeValidation Metric (Self-Correction)
Retention Factor ( k′ ) 2≤k′≤10 Ensures analyte is retained past the void volume ( t0​ ) but elutes before band broadening compromises theoretical plates ( N ).
Post-Time 3 – 10 Column VolumesValidated by achieving tR​ RSD ≤0.1% across 5 consecutive gradient injections.
Temperature 30°C – 45°CValidated by monitoring backpressure drop and ensuring no thermal degradation of the benzamide occurs (Peak Area RSD ≤1.0% ).
Step-by-Step Methodology
  • Step 1: System Void Volume ( t0​ ) Determination

    • Action: Inject an unretained marker (e.g., Uracil for RP-HPLC).

    • Validation: Record t0​ . If t0​ shifts by >2% between runs, the pump proportioning valve is failing, or the column is not equilibrated. Do not proceed until t0​ is stable.

  • Step 2: Isocratic k′ Mapping

    • Action: Prepare a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Inject the benzamide sample at 40% B, 50% B, and 60% B.

    • Validation: Calculate k′=(tR​−t0​)/t0​ . Ensure the chosen isocratic condition yields a k′ between 2 and 10. If k′ does not follow a linear logarithmic decrease with increasing %B, suspect secondary interactions (e.g., silanol H-bonding) and switch to a buffered mobile phase (pH 4.0).

  • Step 3: Gradient Design & Post-Time Titration

    • Action: If impurities necessitate a gradient, program a linear sweep from 20% B to 80% B over 15 minutes. Set the initial post-time to 10 Column Volumes (CV).

    • Validation: Perform 5 replicate injections. Calculate the tR​ RSD. Reduce the post-time to 7 CV, then 5 CV. Lock in the lowest post-time that strictly maintains a tR​ RSD of ≤0.1% .

  • Step 4: Selectivity Tuning (If Co-elution Occurs)

    • Action: If the benzamide co-elutes with a precursor (e.g., 3-aminochroman), replace Acetonitrile with Methanol.

    • Validation: Methanol is a weaker elution solvent. You must increase the %B by approximately 10-15% to maintain the same retention time while strictly observing the change in resolution ( Rs​ ). Target an Rs​≥1.5 for baseline separation.

References

  • Determine Proper Re-Equilibration Post Time in Gradient HPLC. MICROSOLV.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Fast HPLC Methods: How to Reduce Your HPLC Analysis Time. Phenomenex.

Sources

Reference Data & Comparative Studies

Validation

The Paradigm Shift in Cathepsin S Inhibition: N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamides vs. Traditional Derivatives

Introduction: Overcoming the Covalent Trap For decades, the development of cysteine protease inhibitors—specifically targeting Cathepsin S (Cat S) for inflammatory and cardiovascular diseases like Abdominal Aortic Aneury...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Covalent Trap

For decades, the development of cysteine protease inhibitors—specifically targeting Cathepsin S (Cat S) for inflammatory and cardiovascular diseases like Abdominal Aortic Aneurysm (AAA)—relied heavily on traditional benzamide and nitrile-based derivatives. These traditional scaffolds were designed to act as electrophilic "warheads," forming irreversible covalent bonds with the active site Cys25 residue of the enzyme [1]. While potent, this covalent mechanism inherently drove off-target toxicities, poor pharmacokinetics, and cross-reactivity with homologous proteases (e.g., Cathepsin K and L).

The discovery of the N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide scaffold (clinically exemplified by LY3000328) represents a masterclass in structure-based drug design. By abandoning the covalent warhead and instead utilizing the bulky, stereochemically rich benzopyran core to occupy the S2 and S3 subsites, researchers achieved exquisite non-covalent selectivity and in vivo safety [1]. This guide objectively compares the mechanistic, quantitative, and operational differences between these two chemical classes.

Structural Causality & Mechanistic Divergence

To understand why the benzopyran-3-yl benzamide class outperforms traditional derivatives, one must examine the topography of the Cathepsin S binding pocket. Cat S possesses a uniquely large, hydrophobic S2 subsite compared to other papain-family proteases.

Traditional covalent inhibitors rely on a reactive electrophile (such as a nitrile or vinyl sulfone attached to a simple benzamide core) to attack the Cys25 thiolate. This reliance on chemical reactivity rather than spatial complementarity leads to promiscuous binding. Conversely, the N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide scaffold is sterically tailored. The benzopyran ring acts as a rigid spatial anchor that perfectly wedges into the S2 pocket, while the benzamide moiety extends into the S3 subsite. This non-covalent lock-and-key fit completely bypasses Cys25, eliminating the idiosyncratic toxicities associated with irreversible protein modification.

Mechanism CatS Cathepsin S Enzyme Trad Traditional Benzamides (Electrophilic Warheads) Cys25 Active Site Cys25 (Covalent Bond Formation) Trad->Cys25 Attacks Thiolate Novo Benzopyran-3-yl Benzamides (e.g., LY3000328) S2S3 S2 & S3 Subsites (Steric Complementarity) Novo->S2S3 Occupies Pocket Cys25->CatS Tox Off-Target Toxicity & Poor Selectivity Cys25->Tox Promiscuous S2S3->CatS Efficacy High Selectivity & AAA Disease Modification S2S3->Efficacy Highly Specific

Caption: Mechanistic divergence between traditional covalent Cat S inhibitors and non-covalent benzopyran derivatives.

Comparative Performance Benchmarks

The shift from covalent to non-covalent inhibition yields profound improvements in both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The table below synthesizes the experimental data comparing a standard traditional covalent inhibitor against the optimized N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide derivative (LY3000328) [1].

Pharmacological ParameterTraditional Covalent BenzamidesBenzopyran-3-yl Benzamides (LY3000328)
Binding Mechanism Irreversible (Cys25 modification)Reversible, Non-covalent (S2/S3 pockets)
In Vitro Potency (hCat S IC₅₀) 10 nM – 50 nM7.7 nM
In Vitro Potency (mCat S IC₅₀) Variable1.67 nM
Selectivity (vs. Cat K, L, V) Low to ModerateHigh (>100-fold selectivity)
CYP450 Inhibition (at 10 μM) Often >40% (High liability)<15% (CYP3A4, CYP2D6, CYP2C9)
hERG Blockade Potential Structurally dependentLow (Only 6% displacement at 100 μM)
Membrane Permeability (MDCK) Poor to ModerateExcellent (A-B > 4%)
In Vivo Efficacy (AAA Reduction) Limited by systemic toxicity87% reduction at 10 mg/kg dose

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to validate the superior profile of the benzopyran-3-yl benzamide scaffold.

Protocol A: FRET-Based Enzymatic Kinetic Assay (Validating Non-Covalent Binding)

Causality Check: Traditional covalent inhibitors exhibit time-dependent inhibition because covalent bond formation is a slow, continuous process. To prove that the benzopyran derivative is non-covalent, researchers must demonstrate that the IC₅₀ remains stable regardless of enzyme-inhibitor pre-incubation time.

  • Reagent Preparation: Prepare human recombinant Cathepsin S (hCat S) in assay buffer (50 mM MES, pH 6.5, 100 mM NaCl, 2.5 mM DTT, 0.01% Triton X-100). DTT is critical to keep the Cys25 residue in its active, reduced state.

  • Compound Dilution: Serially dilute the benzopyran-3-yl benzamide compound in anhydrous DMSO.

  • Pre-Incubation: Mix the enzyme with the inhibitor and incubate at 37°C. Crucial Step: Run two parallel plates—one with a 5-minute pre-incubation and one with a 60-minute pre-incubation.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Val-Val-Arg-AMC (10 μM final concentration).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

  • Data Validation: If the compound is truly non-covalent (like LY3000328), the calculated IC₅₀ will be identical across both the 5-minute and 60-minute pre-incubation plates.

Protocol B: In Vivo Efficacy in the Murine CaCl₂-Induced AAA Model

Causality Check: Abdominal Aortic Aneurysm is driven by macrophage-secreted Cathepsin S degrading the elastin matrix of the aorta. Applying CaCl₂ to the ablumenal surface of the aorta chemically induces localized elastin degradation and inflammation, perfectly mimicking the human pathology [1].

  • Surgical Induction: Anesthetize wild-type C57BL/6 mice. Expose the infrarenal abdominal aorta and apply 0.5 M CaCl₂-soaked gauze to the ablumenal surface for 15 minutes. Wash with saline and close the incision.

  • Dosing Regimen: 24 hours post-surgery, begin oral administration of the benzopyran-3-yl benzamide (dosed at 1, 3, 10, and 30 mg/kg/day in a 1% HEC/0.25% Tween 80 vehicle).

  • Longitudinal Monitoring: Maintain dosing for 28 days. Collect plasma samples weekly at T_max to verify exposure (AUC) and ensure plasma concentrations exceed the 60 ng/mL threshold required for 50% target engagement [2].

  • Endpoint Measurement: At day 28, sacrifice the animals and excise the aorta. Measure the maximum external aortic diameter using digital calipers and histological cross-sections.

  • Efficacy Validation: Compare the diameter to vehicle-treated controls. LY3000328 demonstrates a dose-dependent reduction, achieving an 87% reduction in aneurysmal expansion at 10 mg/kg.

InVivoWorkflow Step1 Surgical Induction (0.5M CaCl2 to Aorta) Step2 Oral Dosing (1-30 mg/kg/day) Step1->Step2 Step3 PK Monitoring (Target >60 ng/mL) Step2->Step3 Step4 Endpoint Analysis (Aortic Diameter Reduction) Step3->Step4

Caption: Experimental workflow for evaluating Cat S inhibitors in the CaCl2-induced AAA mouse model.

Conclusion

The evolution from traditional covalent benzamides to the N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide scaffold marks a critical leap in protease pharmacology. By intelligently exploiting the spatial dimensions of the S2 and S3 subsites rather than relying on brute-force chemical reactivity at Cys25, this novel class achieves the elusive triad of drug development: sub-nanomolar potency, absolute target selectivity, and a pristine safety profile. For researchers targeting Cathepsin S in cardiovascular or inflammatory pathologies, the benzopyran-3-yl benzamide architecture is the definitive structural starting point.

References

  • Jadhav, P. K., et al. (2014). "Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm." ACS Medicinal Chemistry Letters, 5(10), 1138–1142. Available at:[Link]

  • Payne, C. D., et al. (2014). "Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects." British Journal of Clinical Pharmacology, 78(6), 1358–1367. Available at:[Link]

Comparative

Comparative efficacy of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide and standard inhibitors

[size="7.9,8", ratio=fill, bgcolor="#FFFFFF", fontname=" Fig 1. Mechanistic pathways of N-(chroman-3-yl)benzamide versus standard inhibitors in MRSA clearance.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[size="7.9,8", ratio=fill, bgcolor="#FFFFFF", fontname="

Fig 1. Mechanistic pathways of N-(chroman-3-yl)benzamide versus standard inhibitors in MRSA clearance.

Quantitative Data & Comparative Efficacy

The structural evolution from EGCG to the N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide scaffold significantly alters the biochemical profile of the inhibitor. Table 1 outlines the optimization of lipophilicity, which is the primary driver for the enhanced intracellular accumulation observed in the novel analogs.

Table 1: Biochemical & Pharmacokinetic Properties
CompoundcLogD (Lipophilicity)Membrane PermeabilityIntracellular AccumulationPrimary Target Localization
EGCG (Natural) 0.65LowPoorExtracellular
Standard (Oxacillin) 1.20Low to ModeratePoorExtracellular (Cell Wall)
N-Chroman-3-yl Benzamide 2.93 - 3.18HighExcellentIntra- & Extracellular

Data synthesized from MDPI Applied Microbiology structural evaluations [1].

When evaluated against MRSA strains, the chromane-benzamide analogs demonstrate a synergistic effect when combined with standard antibiotics. In vitro testing reveals a four-fold reduction in the minimum inhibitory concentration (MIC) required to halt bacterial growth when the analog is used as an adjunctive therapy [2].

Table 2: Comparative Efficacy Against MRSA (USA300 Strain)
Treatment ConditionMIC (µg/mL)Intracellular Log₁₀ CFU ReductionMacrophage Potentiation
Oxacillin (Alone) 32.0< 0.5None
EGCG (Alone) 64.00.8Weak
N-Chroman-3-yl Benzamide 16.02.5Strong
Oxacillin + N-Chroman Analog 8.0 4.2 Synergistic

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific controls (e.g., Gentamicin protection) guarantees that the data generated accurately reflects the targeted mechanisms.

Protocol A: Intracellular Macrophage Clearance Assay

Causality: THP-1 human monocytes are differentiated into macrophages to simulate the host environment (e.g., liver Kupffer cells). A Gentamicin wash is strictly employed because Gentamicin cannot cross mammalian cell membranes; therefore, it selectively eradicates extracellular bacteria, ensuring that subsequent colony-forming unit (CFU) counts exclusively represent intracellular survival.

  • Cell Culture & Differentiation: Seed THP-1 monocytes in 24-well plates at 5×105 cells/well. Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Infection: Inoculate the macrophages with MRSA (USA300) at a Multiplicity of Infection (MOI) of 10:1. Centrifuge the plates at 300 × g for 5 minutes to synchronize phagocytosis, then incubate for 1 hour at 37°C.

  • Gentamicin Protection (Validation Step): Wash wells three times with PBS. Add media containing 100 µg/mL Gentamicin and incubate for 1 hour to kill all non-internalized bacteria.

  • Drug Treatment: Wash wells again. Apply treatment media containing either DMSO (Vehicle), Oxacillin, or N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide. Incubate for 24 hours.

  • Lysis & Quantification: Aspirate media and lyse macrophages using 0.1% Triton X-100 in PBS for 10 minutes. Serially dilute the lysate and plate on Tryptic Soy Agar (TSA). Incubate overnight and quantify CFUs.

Workflow Step1 1. THP-1 Culture & Differentiation Step2 2. MRSA Infection (MOI 10:1) Step1->Step2 Step3 3. Gentamicin Wash (Kill Extracellular) Step2->Step3 Step4 4. Drug Treatment (N-CBZ vs Standard) Step3->Step4 Step5 5. Macrophage Lysis (0.1% Triton X-100) Step4->Step5 Step6 6. CFU Quantification (Agar Plating) Step5->Step6

Fig 2. Step-by-step workflow for the intracellular macrophage clearance assay.

Protocol B: Checkerboard Synergy Assay (FICI Calculation)

Causality: To objectively prove that the N-chroman analog restores standard inhibitor efficacy, a checkerboard assay is utilized to calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 self-validates mathematical synergy rather than mere additive effects.

  • Preparation: Prepare a 96-well microtiter plate. Serially dilute Oxacillin along the x-axis (columns 1-8) and N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide along the y-axis (rows A-H) in Mueller-Hinton Broth (MHB).

  • Inoculation: Add 5×105 CFU/mL of MRSA to all wells.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC for each drug alone and in combination. Calculate FICI using the formula:

    FICI=(MICDrugA,Combo​/MICDrugA,Alone​)+(MICDrugB,Combo​/MICDrugB,Alone​)

Conclusion

While standard inhibitors like β-lactams remain foundational in treating susceptible extracellular infections, their utility drops precipitously against intracellular MRSA reservoirs. The structural morphing of the EGCG scaffold into N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide solves the pharmacokinetic limitations of natural polyphenols. By increasing lipophilicity (cLogD ~3.0), this compound successfully breaches macrophage membranes, alters liver macrophage functions to enhance immune cell killing, and acts synergistically to restore the efficacy of standard antibiotics against resistant strains [1, 2]. For drug development professionals, this chromane scaffold represents a highly validated, dual-action adjunctive therapeutic candidate for severe infectious diseases.

References

  • Grosso, R., Nguyen, V., Ahmed, S. K., & Beringer, A. (2024). "Novel Epigallocatechin Gallate (EGCG) Analogs with Improved Biochemical Properties for Targeting Extracellular and Intracellular Staphylococcus aureus." Applied Microbiology, 4(4), 1568-1581. Available at:[Link]

  • USC Stevens Center for Innovation. (2024). "2024-143 - Novel N-(chroman-3-yl) benzamide analogs as potent antimicrobial agents, and immune activators." USC Flintbox. Available at:[Link]

Validation

A Senior Application Scientist's Guide to Validating Small Molecule Binding Affinity: The Case of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide via Surface Plasmon Resonance

This guide provides an in-depth, experience-driven comparison of methodologies for validating the binding affinity of small molecules to their protein targets. We will use the hypothetical interaction between the novel c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of methodologies for validating the binding affinity of small molecules to their protein targets. We will use the hypothetical interaction between the novel compound N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide and a protein kinase, "PK-X," as a case study to illustrate the principles and practicalities of Surface Plasmon Resonance (SPR) in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to move beyond simple screening to rigorous, quantitative characterization of molecular interactions.

The Critical Role of Binding Affinity Validation in Drug Discovery

The journey of a drug from a mere concept to a clinical candidate is paved with critical decision-making points. Among the earliest and most fundamental of these is the confirmation of a direct and specific interaction between a small molecule and its intended biological target.[1][2] The affinity of this binding, quantified by the dissociation constant (KD), is a key determinant of a compound's potency and potential for therapeutic efficacy. While related benzamide and benzopyran structures have shown activity against various targets, including serotonin receptors and protein kinases, it is imperative to validate the binding of each new chemical entity to its specific target.[3][4][5]

This guide will walk you through the process of validating the binding affinity of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide to its hypothetical target, PK-X, with a primary focus on Surface Plasmon Resonance (SPR) as the validation method.

Choosing the Right Tool: A Comparative Analysis of Binding Affinity Assays

While SPR is a powerful and widely used technique, it is not the only method available for quantifying biomolecular interactions.[6][7] A judicious choice of methodology depends on the specific research question, the properties of the interactants, and available resources. Here, we compare SPR with other common techniques.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)Bio-Layer Interferometry (BLI)
Principle Change in refractive index upon binding to a sensor surface.[8][9]Measures heat changes upon binding in solution.[6][7]Measures changes in molecular motion along a temperature gradient upon binding.[7]Change in the interference pattern of white light reflected from a biosensor tip.[10]
Information Provided Kinetics (ka, kd), Affinity (KD), Specificity, Concentration.[1][11]Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[6]Affinity (KD).[7]Kinetics (ka, kd), Affinity (KD), Concentration.[10]
Label-Free YesYesNo (requires a fluorescently labeled partner)Yes
Throughput Medium to HighLowHighHigh
Sample Consumption LowHighVery LowLow
Strengths Real-time data, high sensitivity, provides kinetic information.[8][9]Gold standard for thermodynamics, no immobilization required.[6]Low sample consumption, tolerant of complex buffers.High throughput, less prone to clogging with complex samples.[10]
Limitations Requires immobilization of one interactant, which can affect activity; potential for mass transport limitations.[12]Low throughput, high sample consumption, not suitable for very weak or very tight interactions.[6]Requires labeling, which can alter binding.Lower sensitivity than SPR for small molecules.

For our case study of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide and PK-X, SPR is an excellent choice as it provides both affinity and kinetic data in a label-free and real-time format, which is crucial for understanding the dynamics of the interaction.[8][9]

The Experimental Workflow: A Step-by-Step Guide to SPR-based Validation

The following section details a robust, self-validating SPR protocol for determining the binding affinity and kinetics of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide to PK-X.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_immob Phase 2: Immobilization cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis P1 Reagent Preparation: - PK-X Protein - Small Molecule Stock - Buffers P2 Sensor Chip Selection (e.g., CM5) I1 Surface Activation (NHS/EDC) P2->I1 Proceed I2 PK-X Immobilization (Amine Coupling) I1->I2 I3 Deactivation (Ethanolamine) I2->I3 A1 Analyte Titration (Serial Dilution of Small Molecule) I3->A1 Proceed A2 Binding Measurement (Association & Dissociation) A1->A2 A3 Surface Regeneration A2->A3 A3->A2 Next Concentration D1 Reference Subtraction A3->D1 Assay Complete D2 Kinetic Modeling (e.g., 1:1 Langmuir) D1->D2 D3 Affinity & Kinetic Parameter Determination D2->D3

Figure 1: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Reagent and System Preparation
  • Protein (Ligand): Recombinant PK-X should be of high purity (>95%) and in a suitable buffer for immobilization (e.g., 10 mM Sodium Acetate, pH 5.0). The protein concentration should be accurately determined.

  • Small Molecule (Analyte): N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide should be dissolved in a high-quality solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). Serial dilutions are then made in the running buffer.

  • Buffers:

    • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0 is a common choice for amine coupling.

    • Running Buffer: A physiological buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) is recommended to minimize non-specific binding.

  • Sensor Chip: A CM5 sensor chip is a good starting point for covalent immobilization via amine coupling.

Immobilization of PK-X

The goal is to covalently attach PK-X to the sensor chip surface. Amine coupling is a common and robust method.[12]

  • Surface Activation: A mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is injected to activate the carboxymethylated dextran surface of the CM5 chip.

  • Ligand Injection: The PK-X protein, diluted in the immobilization buffer, is injected over the activated surface. The primary amines on the protein react with the activated surface, forming stable amide bonds. Aim for a moderate immobilization level (e.g., 2000-5000 Response Units, RU) to ensure a detectable signal without introducing mass transport limitations.[13]

  • Deactivation: Ethanolamine is injected to quench any unreacted NHS-esters on the surface, preventing further non-specific binding.

Binding Analysis

This phase involves injecting the small molecule analyte over the immobilized protein surface and monitoring the binding response.

  • Analyte Injections: A series of increasing concentrations of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide are injected over the sensor surface. It is crucial to include a zero-concentration (buffer only) injection for double referencing. A typical concentration range for an unknown interaction might be from low nanomolar to high micromolar.

  • Association and Dissociation: For each injection, the binding is monitored in real-time. The association phase occurs during the injection, and the dissociation phase begins when the injection is replaced by running buffer.

  • Regeneration: Between each analyte injection, a regeneration solution (e.g., a short pulse of low pH glycine or high salt) is used to remove the bound analyte from the protein surface, preparing it for the next injection. The choice of regeneration solution must be carefully optimized to ensure complete removal of the analyte without denaturing the immobilized protein.[13]

Data Analysis and Interpretation

The output of an SPR experiment is a sensorgram, which plots the response (in RU) against time.

  • Data Processing: The raw data is processed by subtracting the signal from a reference flow cell (to correct for bulk refractive index changes) and the zero-concentration injection (to correct for baseline drift).

  • Kinetic Fitting: The processed sensorgrams are then fitted to a suitable binding model. For a simple 1:1 interaction, the Langmuir model is often used. This analysis yields the association rate constant (ka) and the dissociation rate constant (kd).

  • Affinity Calculation: The equilibrium dissociation constant (KD) is calculated from the ratio of the rate constants (KD = kd / ka). A lower KD value indicates a higher binding affinity.

Presenting the Data: A Hypothetical Case Study

Let's assume the SPR experiment for N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide binding to PK-X yielded the following results:

Analyte Concentration (nM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
102.1 x 1054.5 x 10-321.4
502.3 x 1054.6 x 10-320.0
1002.2 x 1054.4 x 10-320.0
2502.4 x 1054.7 x 10-319.6
5002.3 x 1054.5 x 10-319.6
Average 2.26 x 105 4.54 x 10-3 20.1

These hypothetical results would indicate that N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide binds to PK-X with a high affinity in the low nanomolar range. The consistency of the kinetic parameters across a range of analyte concentrations provides confidence in the 1:1 binding model.

Troubleshooting and Best Practices

  • Low Signal: If the binding signal is weak, consider increasing the immobilization level of the protein or using a higher concentration of the small molecule. However, be mindful of the solubility limits of the small molecule.

  • Non-Specific Binding: If significant binding to the reference flow cell is observed, try increasing the detergent concentration in the running buffer or adding a carrier protein like BSA.

  • Poor Fitting: If the data does not fit well to a simple 1:1 model, it could indicate more complex binding kinetics, protein heterogeneity, or experimental artifacts.

  • Protein Inactivation: Covalent immobilization can sometimes lead to a loss of protein activity.[12] If this is suspected, alternative immobilization strategies such as capture-based methods (e.g., using a His-tagged protein on an NTA chip) should be considered.[12]

Conclusion: The Value of Rigorous Validation

Surface Plasmon Resonance provides a robust and information-rich method for validating the binding affinity of small molecules like N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide to their protein targets.[8][9] By providing real-time kinetic data, SPR allows for a deeper understanding of the molecular interaction, which is invaluable for guiding lead optimization efforts in drug discovery.[1] While other techniques have their merits, the combination of sensitivity, label-free detection, and kinetic information makes SPR a cornerstone technology in the modern drug discovery laboratory.

References

  • Title: Characterization of Small Molecule–Protein Interactions Using SPR Method Source: SpringerLink URL: [Link]

  • Title: Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays Source: ResearchGate URL: [Link]

  • Title: SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques Source: Nicoya Lifesciences URL: [Link]

  • Title: A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: PMC URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) Assay Source: Charles River Laboratories URL: [Link]

  • Title: Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI Source: XanTec bioanalytics GmbH URL: [Link]

  • Title: Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed URL: [Link]

  • Title: Determining the affinities of high-affinity antibodies using KinExA and surface plasmon resonance Source: Taylor & Francis Online URL: [Link]

  • Title: This protocol describes how to collect binding data for a small molecule/protein interaction. Source: Vanderbilt University URL: [Link]

  • Title: Guide to Running an SPR Experiment Source: University of Utah URL: [Link]

  • Title: Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding Source: PMC URL: [Link]

  • Title: Large and Small Molecule Screening by SPR Source: Bio-Rad URL: [Link]

  • Title: Make the switch from ELISA to Biacore™ SPR-based assays Source: Cytiva URL: [Link]

  • Title: Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity Source: PubMed URL: [Link]

  • Title: Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives Source: Preprints.org URL: [Link]

  • Title: BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Source: CyberLeninka URL: [Link]

  • Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: MDPI URL: [Link]

  • Title: Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis Source: PubMed URL: [Link]

  • Title: Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols Source: PubMed URL: [Link]

  • Title: Inhibition of cancer cell invasion by new ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogs Source: PubMed URL: [Link]

  • Title: Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists Source: PubMed URL: [Link]

  • Title: Protein-Targeting Drug Discovery Source: MDPI URL: [Link]

  • Title: Molecular docking and antimalarial evaluation of novel N-(4-aminobenzoyl)-L-glutamic acid conjugated 1,3,5-triazine derivative Source: SpringerLink URL: [Link]

  • Title: In Silico Profiling of New 1,2,3,4-Tetrahydropyrimidine Derivatives Linked to Hydroxamate Moiety by Various Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group Source: RSC Publishing URL: [Link]

Sources

Comparative

Mass spectrometry validation data for N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide

Analytical and Structural Validation of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide: A Comparative Mass Spectrometry Guide The chroman-3-amine scaffold is a highly versatile pharmacophore in modern drug discovery. Rece...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical and Structural Validation of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide: A Comparative Mass Spectrometry Guide

The chroman-3-amine scaffold is a highly versatile pharmacophore in modern drug discovery. Recently, derivatives such as N-(3,4-dihydro-2H-1-benzopyran-3-yl)benzamide—commonly referred to as N-(chroman-3-yl)benzamide—have gained prominence as critical structural components in the development of Epigallocatechin Gallate (EGCG) analogs designed to eradicate persistent intracellular Staphylococcus aureus infections[1].

This guide provides an in-depth, comparative analysis of the mass spectrometry (MS) validation data for N-(chroman-3-yl)benzamide against its aliphatic alternatives, equipping analytical chemists and drug development professionals with field-proven, self-validating workflows for structural confirmation.

Structural Rationale and Comparative Performance

When designing chroman-based therapeutics, the choice of the N-acyl substituent profoundly impacts both the molecule's biochemical properties and its analytical behavior. Aliphatic alternatives, such as (S)-N-(chroman-3-yl)acetamide and (S)-N-(chroman-3-yl)propionamide, are frequently utilized as intermediates in ruthenium-catalyzed asymmetric hydrogenations due to their minimal steric hindrance[2]. However, the benzamide derivative offers superior analytical traceability and biological stability.

Why compare these specific analogs?

  • Ionization Efficiency: The extended π-conjugation of the benzamide group enhances UV absorbance (optimal at λ = 215 nm)[2] and stabilizes the molecular ion [M+H]⁺ during Electrospray Ionization (ESI), resulting in a higher signal-to-noise ratio compared to the acetamide alternative.

  • Fragmentation Predictability: Under Collision-Induced Dissociation (CID), the benzamide derivative undergoes a highly predictable cleavage at the amide bond, yielding a stable benzoyl cation. In contrast, aliphatic amides often exhibit complex, secondary neutral losses (e.g., loss of ketene) that complicate spectral interpretation.

Table 1: Comparative Exact Mass and Diagnostic Fragmentation Data

Data summarized for positive electrospray ionization (ESI+) mode.

Compound NameMolecular FormulaExact Mass (Da)Precursor Ion [M+H]⁺Dominant Product Ions (m/z)Diagnostic Cleavage
N-(chroman-3-yl)benzamide C₁₆H₁₅NO₂253.1103254.118105.03, 134.09, 117.07Benzoyl cation formation
N-(chroman-3-yl)acetamide [2]C₁₁H₁₃NO₂191.0946192.10243.02, 134.09, 117.07Acetyl cation formation
N-(chroman-3-yl)propionamide [2]C₁₂H₁₅NO₂205.1103206.11857.03, 134.09, 117.07Propionyl cation formation
Chroman-3-amine (Core) [3]C₉H₁₁NO149.0841150.092133.06, 117.07Loss of NH₃

Self-Validating LC-MS/MS Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification (the causality behind the choice) and an internal control to prevent false positives.

Step 1: System Suitability and Sample Preparation
  • Action: Prepare a 10 µg/mL solution of N-(chroman-3-yl)benzamide in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated amide nitrogen, which is essential for robust ESI+ signal generation.

  • Self-Validation: Inject a blank (solvent only) followed by a 3,4-dihydro-2H-1-benzopyran-3-amine reference standard[3] prior to the target analyte. If the core amine (m/z 150.09) is detected in the target run without corresponding precursor isolation, it indicates unwanted in-source fragmentation, prompting a required reduction in the declustering potential.

Step 2: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). For enantiomeric separation of (S) and (R) isomers, switch to a chiral stationary phase such as Chiralcel AS-H under supercritical fluid chromatography (SFC) conditions (scCO₂/MeOH 90/10)[2].

  • Causality: The hydrophobic benzoyl ring increases retention time on a C18 column compared to the acetamide analog, effectively separating the target compound from early-eluting polar matrix interferences.

Step 3: MS/MS Acquisition (CID Optimization)
  • Action: Isolate the precursor ion (m/z 254.1) in Q1. Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Causality: A CE of ~25 eV provides the optimal kinetic energy to cleave the C-N amide bond without shattering the robust chroman ring. Lower energies fail to fragment the molecule, while higher energies cause the diagnostic benzoyl cation (m/z 105.03) to degrade into a phenyl cation (m/z 77.04), losing structural specificity.

Step 4: Data Interpretation
  • Action: Monitor the transition m/z 254.1 → 105.03 (quantifier) and m/z 254.1 → 134.09 (qualifier).

  • Self-Validation: The ratio of the quantifier to qualifier ion must remain within ±15% of the established reference standard ratio. A deviation indicates co-elution of an isobaric interference.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the LC-MS/MS validation workflow, highlighting the transition from physical separation to gas-phase ion manipulation.

LCMS_Workflow SamplePrep Sample Preparation (0.1% FA in MeOH) LCSep UHPLC Separation (C18 or Chiralcel AS-H) SamplePrep->LCSep 2 µL Injection ESI ESI+ Ionization [M+H]+ Generation LCSep->ESI Eluent Q1 Q1 Isolation m/z 254.12 ESI->Q1 Precursor Ion CID CID Fragmentation (Collision Energy: 25 eV) Q1->CID Isolation Detection TOF/Q3 Detection Fragment Analysis CID->Detection Product Ions

Fig 1. LC-MS/MS analytical workflow for the validation of N-(chroman-3-yl)benzamide.

References

  • National Center for Biotechnology Information. "3,4-Dihydro-3-amino-2H-1-benzopyran - PubChem." PubChem, U.S. National Library of Medicine. Available at:[Link]

  • Grosso, R., et al. "Novel Epigallocatechin Gallate (EGCG) Analogs with Improved Biochemical Properties for Targeting Extracellular and Intracellular Staphylococcus aureus." Applied Microbiology, Nov 2024. Available at:[Link]

  • "Efficient Enantioselective Synthesis of 3-Aminochroman Derivatives Through Ruthenium-SYNPHOS Catalyzed Asymmetric Hydrogenation." Amazon S3. Available at:[Link]

Sources

Validation

A Guide to the NMR Spectral Differentiation of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide Isomers

For researchers and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety and efficacy of therapeutic candidates. The spatial arrangement of atoms can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise characterization of stereoisomers is a critical step in ensuring the safety and efficacy of therapeutic candidates. The spatial arrangement of atoms can dramatically alter a molecule's biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the three-dimensional structure of molecules. This guide provides an in-depth comparison of the expected NMR spectral features of the cis and trans diastereomers of N-(3,4-dihydro-2H-1-benzopyran-3-yl)benzamide, and further details the methodology for resolving their enantiomeric pairs.

The Decisive Role of Dihedral Angles in NMR

The primary distinction between the cis and trans diastereomers of N-(3,4-dihydro-2H-1-benzopyran-3-yl)benzamide lies in the relative orientation of the substituents at the C3 and C4 positions of the dihydropyran ring. This stereochemical difference is most definitively observed in ¹H NMR spectroscopy through the vicinal coupling constant (³J) between the protons at these positions (H-3 and H-4). The magnitude of this coupling is governed by the Karplus relationship, which correlates the ³J value to the dihedral angle between the coupled protons.[1][2]

In a simplified chair-like conformation of the dihydropyran ring:

  • Trans Isomer: The H-3 and H-4 protons can adopt a diaxial orientation, resulting in a dihedral angle of approximately 180°. This leads to a large coupling constant, typically in the range of 8-13 Hz.

  • Cis Isomer: The H-3 and H-4 protons will have an axial-equatorial or equatorial-axial relationship, with a dihedral angle of around 60°. This results in a small coupling constant, generally between 1-5 Hz.[3][4]

This significant difference in the ³JH3-H4 coupling constant is the most reliable diagnostic tool for assigning the relative stereochemistry of these isomers.

Expected ¹H and ¹³C NMR Spectral Data

While the exact chemical shifts can be influenced by solvent and concentration, the following table summarizes the expected key differences in the ¹H and ¹³C NMR spectra of the cis and trans isomers based on established principles and data from analogous compounds.[5][6] The most notable distinctions are anticipated for the protons and carbons of the dihydropyran ring, particularly at and adjacent to the stereocenters.

Atom Trans Isomer (Expected) Cis Isomer (Expected) Key Differentiating Feature
H-3 Doublet of doublets (dd)Doublet of doublets (dd)The coupling constant ³JH3-H4 will be large (~8-13 Hz).
H-4 MultipletMultipletThe coupling constant ³JH3-H4 will be small (~1-5 Hz).
H-2 MultipletMultipletChemical shift may vary slightly due to different magnetic environments.
C-3 ~45-55 ppm~45-55 ppmMinor chemical shift differences may be observed.
C-4 ~70-80 ppm~70-80 ppmMinor chemical shift differences may be observed.
Amide NH ~6.0-8.0 ppm~6.0-8.0 ppmBroad singlet, chemical shift is concentration and solvent dependent.
Aromatic H ~6.8-8.0 ppm~6.8-8.0 ppmComplex multiplet patterns.

Note: Chemical shifts are approximate and can vary based on experimental conditions. The key diagnostic feature is the ³JH3-H4 coupling constant.

Experimental Protocols

Synthesis of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide

A plausible synthetic route involves the acylation of 3-amino-3,4-dihydro-2H-1-benzopyran with benzoyl chloride. This will likely produce a mixture of cis and trans diastereomers, which can then be separated by column chromatography.[7][8]

Step-by-Step Protocol:

  • Dissolve 3-amino-3,4-dihydro-2H-1-benzopyran (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a non-nucleophilic base , such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution and cool to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers , wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the cis and trans isomers. The polarity difference between the diastereomers should allow for their separation.[5]

Synthesis Workflow reagents 3-Amino-3,4-dihydro-2H-1-benzopyran Benzoyl Chloride Triethylamine reaction Acylation Reaction (DCM, 0°C to RT) reagents->reaction 1. workup Aqueous Workup & Extraction reaction->workup 2. purification Column Chromatography workup->purification 3. products Isolated cis and trans Isomers purification->products 4.

Caption: Synthetic workflow for N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide.

NMR Analysis for Diastereomer Identification

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified isomer.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum. Ensure sufficient resolution to accurately measure coupling constants.

  • Acquire a ¹³C NMR spectrum.

  • Perform a 2D Homonuclear Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks, which will aid in the assignment of H-3 and H-4.[9]

Data Analysis:

  • Process the ¹H NMR spectrum and carefully analyze the multiplicity of the signals corresponding to H-3 and H-4.

  • Measure the coupling constant between H-3 and H-4 (³JH3-H4).

  • A large coupling constant (8-13 Hz) confirms the trans isomer, while a small coupling constant (1-5 Hz) indicates the cis isomer.[10]

Diastereomer Differentiation cluster_trans Trans Isomer cluster_cis Cis Isomer trans_img trans_label Dihedral Angle ≈ 180° (Diaxial) ³J(H,H) ≈ 8-13 Hz (Large) cis_img cis_label Dihedral Angle ≈ 60° (Axial-Equatorial) ³J(H,H) ≈ 1-5 Hz (Small)

Caption: Karplus relationship dictates the J-coupling for cis and trans isomers.

Resolution of Enantiomers using Chiral Solvating Agents

Standard NMR spectroscopy cannot distinguish between enantiomers as they have identical physical properties in an achiral environment. To resolve their signals, it is necessary to create a diastereomeric environment. This can be achieved by adding a chiral solvating agent (CSA) to the NMR sample.[11] The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, which have slightly different magnetic environments and, therefore, different chemical shifts.

Experimental Protocol:

  • Prepare an NMR sample of one of the purified diastereomers (e.g., the trans isomer) as described above.

  • Acquire a standard ¹H NMR spectrum of the racemic analyte.

  • To the same NMR tube, add a small amount (0.1-0.2 equivalents) of a suitable chiral solvating agent (e.g., (R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide).

  • Gently mix the sample and acquire another ¹H NMR spectrum.

  • If enantiodiscrimination is successful, you will observe a splitting of one or more of the proton signals of the analyte into two distinct signals, one for each enantiomer. The integration of these signals can be used to determine the enantiomeric excess (ee).

  • Continue adding the CSA in small increments until optimal signal separation is achieved.

Conclusion

The stereochemical assignment of N-(3,4-dihydro-2H-1-benzopyran-3-yl)benzamide isomers is readily achievable through careful analysis of ¹H NMR spectra. The key diagnostic feature for differentiating the cis and trans diastereomers is the magnitude of the vicinal coupling constant between H-3 and H-4, which is a direct consequence of their dihedral angle as described by the Karplus relationship. A large coupling constant is indicative of the trans isomer, while a small coupling constant points to the cis isomer. For the analysis of enantiomeric purity, the use of chiral solvating agents provides a straightforward and effective method to induce spectral differentiation. These NMR-based techniques are fundamental for the unambiguous structural elucidation required in modern drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Szewczyk, M., et al. (2023). Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. Molecules, 28(5), 2305.
  • Krajewski, K., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. Il Farmaco, 55(3), 226-235.
  • Creative Biostructure. (2025, June 29). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Govindaraju, V., et al. (2021). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. NMR in Biomedicine, 34(11), e4589.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Szewczyk, M., et al. (2025, March 3). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Preprints.org.
  • SpectraBase. (n.d.). 3,4-DIHYDROXY-BENZAMIDE. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • Szałabska, K., et al. (2020). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules, 25(23), 5723.
  • Park, S., et al. (2025, April 3). Total Synthesis and Stereochemical Assignment of Alternapyrone. MDPI.
  • University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Worlikar, S. A., et al. (2007). Synthesis of 3,4-Disubstituted 2H-Benzopyrans through C-C Bond Formation via Electrophilic Cyclization. The Journal of Organic Chemistry, 72(4), 1347–1353.
  • Bobko, A. A., et al. (2018). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry, 14, 219–227.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Disubstituted 2H-Benzopyrans through C-C Bond Formation via Electrophilic Cyclization. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. Retrieved from [Link]

  • Pérez-González, M., et al. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Boletín de la Sociedad Química de México, 2(2), 163-173.
  • Beilstein Journals. (n.d.). nmr-prove of configuration. Retrieved from [Link]

  • Mabrouk, E., et al. (2010). One-pot regioselective synthesis of n-benzoyl 2-amino-3,4-dihydro-3-oxo-2h- 1,4-benzothiazi nes. Oriental Journal of Chemistry, 26(4), 1249-1255.
  • Mamedov, V. A., et al. (2006). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 4(17), 3242-3249.

Sources

Comparative

Benchmarking N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide Analogs Against Established Chroman Scaffolds in Antimicrobial Drug Development

Executive Summary & Rationale The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a privileged structural motif in medicinal chemistry, serving as the backbone for numerous biologically active compounds[1]. Among es...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a privileged structural motif in medicinal chemistry, serving as the backbone for numerous biologically active compounds[1]. Among established natural chroman derivatives, (-)-epigallocatechin gallate (EGCG) is widely recognized for its broad-spectrum antistaphylococcal properties. However, as an application scientist overseeing clinical translation, I frequently encounter the same developmental bottleneck: EGCG’s highly polyhydroxylated structure results in poor pharmacokinetic profiles, rapid metabolic degradation, and an inability to penetrate host cells to clear intracellular pathogens.

To overcome these limitations, novel synthetic N-(chroman-3-yl)benzamide analogs (such as the recently developed MCC-1 and MCC-2 series) have been engineered[2]. This guide objectively benchmarks these novel benzamide derivatives against the established EGCG scaffold, providing a deep dive into the structural causality, quantitative performance, and the self-validating experimental workflows required to verify their efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[3].

Structural & Mechanistic Causality

The transition from a natural polyhydroxylated chroman to a synthetic benzamide derivative is driven by strict pharmacokinetic causality.

EGCG possesses eight hydroxyl groups, which generates an excessively high topological polar surface area (TPSA). This high polarity restricts the molecule's ability to passively diffuse across the lipid bilayers of host macrophages, rendering it ineffective against intracellular MRSA reservoirs. Furthermore, EGCG contains a gallate ester linkage that is rapidly cleaved by host esterases, leading to a short half-life[3].

By replacing the complex gallate ester and polyhydroxylated B-rings with an N-(chroman-3-yl)benzamide core , researchers fundamentally alter the molecule's physical chemistry. This substitution causally drives two major improvements:

  • Enhanced Lipophilicity: The reduction in TPSA allows the benzamide analog to efficiently penetrate macrophage membranes, reaching the intracellular phagolysosomes where MRSA survives.

  • Metabolic Stability: The amide bond in the benzamide moiety is highly resistant to enzymatic hydrolysis compared to the ester bond in EGCG, significantly extending the compound's functional half-life in physiological environments.

G EGCG Established Chroman: (-)-EGCG Lim Limitations: 8 Hydroxyls, High TPSA Poor Permeability EGCG->Lim Structural liability Benz Novel Analog: N-(chroman-3-yl)benzamide Lim->Benz Rational Design Adv Advantages: Lower TPSA, Esterase Stable High Lipophilicity Benz->Adv Pharmacokinetic shift Macro Macrophage Penetration Adv->Macro Enables Clear Intracellular MRSA Clearance Macro->Clear Synergistic killing

Rational design workflow transitioning from EGCG to novel benzamide analogs.

Quantitative Benchmarking Data

The following table synthesizes recent in vitro benchmarking data comparing the established EGCG scaffold against the novel N-(chroman-3-yl)benzamide analogs (MCC series) in MRSA models[2][3].

Performance MetricEstablished Scaffold: (-)-EGCGNovel Scaffold: N-(chroman-3-yl)benzamidesMechanistic Causality
Extracellular MIC (MRSA) 50 - 100 µg/mL25 - 50 µg/mLEnhanced lipophilicity increases affinity for the bacterial membrane, lowering the required inhibitory concentration.
Intracellular Clearance NegligibleSignificant potentiationMembrane permeability allows the benzamide to reach intracellular phagolysosomes.
β-lactam Synergy (FICI) Moderate (>0.5)High (≤0.5, restores susceptibility)Benzamides disrupt staphylococcal cell wall architecture, allowing β-lactams to bypass PBP2a resistance.
Metabolic Stability Low (Rapid esterase cleavage)High (Amide bond stability)Amide linkages are highly resistant to host and bacterial hydrolases.

Experimental Workflows & Self-Validating Protocols

To rigorously benchmark these compounds, we must employ self-validating experimental frameworks. As an application scientist, I mandate protocols that include internal controls to definitively isolate the variable being tested—in this case, separating extracellular antibacterial activity from true intracellular clearance.

Protocol 1: Intracellular S. aureus Macrophage Clearance Assay

Objective: To quantify the ability of chroman derivatives to penetrate host immune cells and eradicate internalized MRSA. Self-Validating Principle: This assay utilizes a Gentamicin protection step. Because Gentamicin is strictly membrane-impermeable, it selectively eradicates only extracellular MRSA. This internal control guarantees that any subsequent reduction in bacterial Colony Forming Units (CFUs) is strictly caused by the intracellular action of the benchmarked chroman compound, completely eliminating false positives from extracellular killing.

Step-by-Step Methodology:

  • Cell Culture & Infection: Seed murine macrophages (RAW 264.7) at 5×105 cells/well in 24-well tissue culture plates. Infect with log-phase MRSA (USA300 strain) at a Multiplicity of Infection (MOI) of 10:1. Incubate for 1 hour at 37°C to allow for phagocytosis.

  • Extracellular Eradication (Validation Step): Wash the wells three times with PBS. Add culture media containing Gentamicin (100 µg/mL) and incubate for 1 hour. This step self-validates the assay by ensuring a sterile extracellular environment.

  • Compound Treatment: Wash the cells again to remove Gentamicin. Apply fresh media containing either EGCG (50 µg/mL), N-(chroman-3-yl)benzamide analog (25 µg/mL), or a vehicle control (DMSO < 0.1%). Incubate for 24 hours at 37°C with 5% CO₂.

  • Lysis: Wash the cells thoroughly with PBS to remove any residual drug. Lyse the macrophages using 0.1% Triton X-100 for 10 minutes to release surviving intracellular bacteria.

  • Enumeration: Serially dilute the lysate in PBS, plate on Tryptic Soy Agar (TSA), and incubate overnight at 37°C. Enumerate CFUs to determine intracellular survival rates.

G Infect 1. Infect Macrophages with MRSA Gent 2. Gentamicin Treatment (Kills Extracellular MRSA) Infect->Gent Internalization Treat 3. Apply Chroman Compounds (EGCG vs Benzamide) Gent->Treat Self-Validation Step Lyse 4. Lyse Macrophages & Plate CFUs Treat->Lyse 24h Incubation Result 5. Quantify Intracellular Clearance Lyse->Result Enumeration

Step-by-step logical workflow of the self-validating Gentamicin Protection Assay.

Protocol 2: Checkerboard Assay for β-Lactam Synergy

Objective: To determine if the benzamide analogs can restore MRSA susceptibility to standard antibiotics (e.g., oxacillin). Causality: Chroman derivatives are known to perturb bacterial membrane microdomains. By testing for synergy, we validate whether the structural modifications in the benzamide analog causally disrupt the membrane enough to allow β-lactams to overcome PBP2a-mediated resistance.

Step-by-Step Methodology:

  • Gradient Preparation: In a 96-well microtiter plate, create a two-dimensional concentration gradient. Dispense serial 2-fold dilutions of the N-(chroman-3-yl)benzamide analog along the x-axis and oxacillin along the y-axis.

  • Inoculation: Standardize an MRSA suspension to a 0.5 McFarland standard and dilute to add 5×105 CFU/mL to each well in Mueller-Hinton broth.

  • Incubation & Reading: Incubate at 37°C for 18-24 hours. Measure the optical density (OD600) to determine the Minimum Inhibitory Concentration (MIC) for the combination.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 definitively proves synergistic causality between the chroman analog and the antibiotic.

Conclusion

Benchmarking N-(3,4-dihydro-2H-1-benzopyran-3-yl)benzamide against established chroman compounds like EGCG reveals a masterclass in rational drug design. By addressing the specific structural liabilities of natural chromans—namely, high polarity and esterase susceptibility—these novel benzamide analogs achieve what EGCG cannot: effective penetration of host macrophages and the subsequent eradication of persistent intracellular MRSA infections. For drug development professionals, this scaffold represents a highly viable candidate for adjunctive antimicrobial therapy.

References

  • Title: Novel Epigallocatechin Gallate (EGCG)
  • Title: 2024-143 - Novel N-(chroman-3-yl)
  • Title: Chromanone-A Prerogative Therapeutic Scaffold: An Overview Source: PMC - NIH URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide

The proper management and disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of N-(3,4-Dihydro-2H-1-benzop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The proper management and disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential to mitigate risks and ensure regulatory compliance.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Acute Oral Toxicity: Harmful if ingested[3][4][5].

  • Mutagenicity: Suspected of causing genetic defects[2].

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact[4][5][6].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust[5][6].

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific laboratory conditions.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide[7][8]:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact.
Eye Protection Safety glasses with side shields or chemical gogglesProtects eyes from splashes and airborne particles[8].
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator (for dusts)Prevents inhalation of dust or vapors, especially if not handled in a fume hood[8].

All handling of this compound should ideally be performed within a certified chemical fume hood to minimize inhalation risks[8].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the contaminated zone[8].

  • Ventilate the Area: Ensure adequate ventilation, if it is safe to do so[8].

  • Contain the Spill:

    • For Solid Material: Carefully sweep the spilled compound to avoid generating dust. Lightly moistening the material with an inert solvent can help minimize airborne particles[8].

    • For Solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad. Do not use combustible materials like sawdust[8].

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container[8].

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste[8].

  • Dispose of Contaminated Materials: All contaminated PPE and cleanup materials must be collected and disposed of as hazardous waste[8].

Step-by-Step Disposal Procedure

The recommended method for the disposal of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide is through a licensed and certified chemical waste disposal company[7]. Do not dispose of this chemical down the drain or in regular trash[9].

  • Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide waste[7].

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[7].

  • Container Management:

    • Use a container that is compatible with the chemical and in good condition, free from leaks or damage[7].

    • Keep the container securely closed when not in use[7][10].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide"[7].

    • Include any known hazard warnings (e.g., "Toxic," "Mutagen").

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials[7][10]. This area is often referred to as a Satellite Accumulation Area (SAA)[10][11][12].

    • Follow your institution's guidelines for the maximum amount of waste and the maximum time it can be stored in an SAA[10][12].

  • Disposal of Empty Containers:

    • Empty containers that held N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide should also be treated as hazardous waste unless they have been triple-rinsed[7].

    • The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste[7].

    • Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste[7].

  • Arranging for Pickup:

    • Contact your institution's EHS department or the designated chemical waste coordinator to arrange for the pickup and disposal of the hazardous waste[10].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide.

DisposalWorkflow start Start: Generation of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe waste_container Select a Designated, Compatible, and Labeled Hazardous Waste Container ppe->waste_container labeling Label Container: 'Hazardous Waste' 'N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide' Hazard Pictograms waste_container->labeling segregation Segregate Waste: Do not mix with other chemical waste streams labeling->segregation storage Store in a Secure, Designated Satellite Accumulation Area (SAA) segregation->storage spill_check Spill Occurred? storage->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes disposal_request Contact EHS for Waste Pickup spill_check->disposal_request No spill_protocol->storage end End: Licensed Disposal disposal_request->end

Caption: Disposal workflow for N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide.

Regulatory Compliance

The disposal of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[11]. Institutions that generate hazardous waste are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with specific regulatory requirements[11][12]. It is imperative to be aware of and compliant with all applicable regulations.

References

  • Laboratory Waste Management: The New Regulations. Medlabmag. Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available from: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available from: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available from: [Link]

  • BENZAMIDE FOR SYNTHESIS. Loba Chemie. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available from: [Link]

  • BENZAMIDE (FOR SYNTHESIS). Suvchem Laboratory Chemicals. Available from: [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University. Available from: [Link]

  • 2-((2,5-Dichloropyrimidin-4-yl)amino)benzamide Safety Data Sheet. Angene. Available from: [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]

Sources

Handling

Personal protective equipment for handling N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a scientifically calculated system of barriers. When handling biologically active small molecules like N-(3,4-Dihydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a scientifically calculated system of barriers. When handling biologically active small molecules like N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide —commonly referred to in recent literature as N-(chroman-3-yl)benzamide[1]—your Personal Protective Equipment (PPE) and operational protocols must reflect the compound's specific physicochemical properties and biological mechanisms.

This compound is a synthetic analog of Epigallocatechin Gallate (EGCG), engineered specifically to penetrate cell membranes and eradicate persistent intracellular Staphylococcus aureus (SAB) infections[1][2]. Because its molecular structure is optimized for high lipophilicity (cLogD) and cellular penetration[2], it poses unique occupational hazards. If a molecule is designed to efficiently cross bacterial and host cell membranes, it will easily cross your stratum corneum if facilitated by the wrong solvent.

Here is the definitive, field-proven guide to the PPE, handling workflows, and disposal plans for this compound.

Hazard Profiling & The Causality of PPE Selection

To build a robust defense, we must first understand the threat. We do not just wear gloves; we select the polymer based on the solvent vehicle.

Table 1: Quantitative Physicochemical & Hazard Profile

Parameter Value / Description Operational Implication
Target Pathogen Staphylococcus aureus (MRSA/SAB) Downstream assays require BSL-2 containment and strict aseptic technique[2].
Physical State Solid (Crystalline Powder) High risk of aerosolization during gravimetric transfer; mandates ventilated enclosure.
Lipophilicity Moderate to High cLogD High affinity for lipid bilayers; increases dermal toxicity risk upon exposure[2].

| Primary Solvents | DMSO, Methanol, Dichloromethane | Solvents act as transdermal carriers. DMSO rapidly permeates standard nitrile[3]. |

Table 2: Core PPE Selection Matrix

PPE Category Specification Causality / Scientific Rationale
Hand Protection Double Nitrile (≥5 mil) OR Butyl Rubber Nitrile protects against the dry powder. However, if dissolving the compound in DMSO for biological assays, butyl rubber is required for extended contact. DMSO rapidly permeates nitrile, carrying the active compound directly into the bloodstream.
Eye Protection ANSI Z87.1 Splash Goggles Prevents micro-particulate ingress during powder transfer and protects against solvent splashes during dissolution. Standard safety glasses lack orbital seals and are insufficient.
Body Protection Flame-Resistant (FR) Lab Coat Mitigates fire risks when handling highly flammable synthesis solvents (e.g., methanol, DCM) used in its enantioselective synthesis[3]. Knit cuffs prevent wrist exposure.

| Respiratory | N95/P100 Particulate Respirator | Prevents inhalation of biologically active dust. (Note: Handling this powder outside a ventilated enclosure is strictly prohibited; the respirator is a secondary failsafe for transport). |

Experimental Protocols: Safe Handling & Workflow

The following protocol details the safe preparation of a 10 mM stock solution for downstream antibacterial assays. Every step is designed as a self-validating system to ensure both operator safety and experimental integrity.

Step-by-Step Methodology: Stock Solution Preparation

  • Enclosure Preparation: Verify the airflow calibration of a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood. Ensure the sash is positioned at the certified operational height.

  • PPE Verification: Don double nitrile gloves, an FR lab coat, and ANSI Z87.1 goggles.

  • Gravimetric Transfer: Using a grounded, anti-static micro-spatula, carefully transfer the required mass of N-(3,4-Dihydro-2H-1-benzopyran-3-yl)benzamide into a tared, amber glass vial.

    • Causality: Amber glass is selected to prevent photolytic degradation, preserving the structural integrity of the benzamide core. Anti-static tools prevent the powder from aerosolizing due to static repulsion.

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve the target concentration.

    • Causality: DMSO ensures complete solubilization of the lipophilic chroman core, which is critical for accurate S. aureus Minimum Inhibitory Concentration (MIC) testing[1].

  • Homogenization: Seal the vial with a PTFE-lined cap. Vortex for 30 seconds, followed by 1 minute of bath sonication.

  • Self-Validation Check: Hold the sealed vial against a dark background under bright light. The solution must be optically clear with no suspended particulates. Weigh the final sealed vial and record this "baseline mass" on the label. Any future mass loss indicates solvent evaporation, which would artificially inflate the concentration and invalidate your biological assay data.

Workflow A Powder Dispensing (Ventilated Enclosure) B Solvent Dissolution (DMSO/Methanol) A->B Transfer C In Vitro Assay (S. aureus MIC Testing) B->C Dosing D Waste Segregation (Halogenated/Non-Halogenated) C->D Disposal E Decontamination (10% Bleach / 70% EtOH) D->E Clean-up

Workflow for handling and assaying N-(chroman-3-yl)benzamide.

Biological Application & Mechanism of Action

To fully respect the chemical, you must understand its biological target. N-(chroman-3-yl)benzamide analogs are engineered to combat persistent bacteremia by targeting both extracellular and intracellular populations of S. aureus[2]. The compound binds to the bacterial interface, permeabilizes the membrane, and potentiates intracellular killing. Because it disrupts biological membranes, accidental human exposure—particularly via mucous membranes or compromised skin—must be rigorously avoided.

Mechanism N N-(chroman-3-yl)benzamide (EGCG Analog) S S. aureus Cell Membrane N->S Binding & Accumulation I Intracellular Penetration S->I Membrane Permeabilization K Bacterial Cell Death (Eradication of SAB) I->K Intracellular Killing

Mechanism of action for N-(chroman-3-yl)benzamide against S. aureus.

Spill Response & Disposal Plan

In the event of a containment failure, immediate and procedural action is required.

Solid Spill (Dry Powder)

  • Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API).

  • Cover the spill with absorbent paper towels lightly dampened with 70% ethanol to suppress dust generation.

  • Carefully wipe up the material and place it in a hazardous waste bag.

  • Wash the affected surface with a 1% Alconox detergent solution, followed by a distilled water rinse to remove residual lipophilic traces.

Liquid Spill (DMSO Stock Solution)

  • Evacuate the immediate area and ensure maximum fume hood ventilation.

  • Apply a universal chemical absorbent (e.g., spill pads or vermiculite).

    • Causality: Because DMSO rapidly penetrates standard nitrile gloves, do not touch the spill directly , even with gloved hands. Use chemical tongs to manipulate the absorbent pads.

  • Transfer the absorbed material to a chemically compatible, sealable secondary container.

Waste Segregation & Disposal

  • Solid Waste: Collect all contaminated consumables (pipette tips, spatulas, gloves) in high-density polyethylene (HDPE) containers labeled clearly as "Toxic Solid Waste - Benzamide Derivatives."

  • Liquid Waste: Segregate liquid waste into "Non-Halogenated Organic Waste" if dissolved in DMSO or Methanol. Do not mix with halogenated waste unless chlorinated solvents (like the Dichloromethane used during its initial synthesis[3]) are present in the mixture.

References

  • Grosso, R., Nguyen, V., Ahmed, S. K., & Beringer, A. (2024). Synthesis of N-(Chroman-3-yl) benzamide analogs (1–9). ResearchGate. 1

  • Grosso, R., Nguyen, V., Ahmed, S. K., & Beringer, A. (2025). Novel Epigallocatechin Gallate (EGCG) Analogs with Improved Biochemical Properties for Targeting Extracellular and Intracellular Staphylococcus aureus. ResearchGate. 2

  • Amazon S3 Archive. (2026). Efficient Enantioselective Synthesis of 3-Aminochroman Derivatives Through Ruthenium-SYNPHOS Catalyzed Asymmetric Hydrogenation.3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.